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Foundational

Analytical Characterization of 2-Amino-4-methylpyridine-3,5-dicarboxamide: Molecular Weight, Exact Mass, and HRMS Workflows

Executive Summary & Strategic Context In modern drug discovery, highly functionalized heteroaromatic scaffolds are the foundational building blocks for targeted therapeutics. 2-Amino-4-methylpyridine-3,5-dicarboxamide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery, highly functionalized heteroaromatic scaffolds are the foundational building blocks for targeted therapeutics. 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) is a prime example of such a scaffold. Featuring a pyridine core densely substituted with an amine, a methyl group, and dual carboxamides, this molecule provides a robust bidentate hydrogen-bonding network. This specific structural topology is heavily utilized in the design of protein kinase inhibitors, particularly those targeting the ATP-binding hinge region of kinases like PDK1[1].

As a Senior Application Scientist, the immediate analytical challenge when working with this building block is validating its structural integrity and purity. Because its linear formula is C8H10N4O2[2], it shares an identical molecular formula with ubiquitous laboratory and environmental compounds, such as caffeine. Therefore, relying on nominal molecular weight is analytically insufficient. This whitepaper details the causality behind exact mass determination, the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required for its analysis, and its strategic integration into drug design.

Physicochemical Properties & The Causality of Exact Mass

In mass spectrometry, the distinction between nominal mass, average molecular weight, and monoisotopic exact mass is critical for eliminating false positives[3].

  • Nominal Mass: Calculated using the integer mass of the most abundant isotope (e.g., C=12, H=1). For this compound, it is 194 Da.

  • Molecular Weight: Calculated using the abundance-weighted average of all isotopes (e.g., C=12.011). This is used for stoichiometric weighing on a balance.

  • Exact Mass: Calculated using the exact mass of the most abundant isotope (e.g., C=12.000000, H=1.007825). This is the metric used in HRMS.

Table 1: Fundamental Spectrometric Properties

PropertyValue
Chemical Name 2-Amino-4-methylpyridine-3,5-dicarboxamide
CAS Registry Number 2640815-82-1
Molecular Formula C8H10N4O2
Average Molecular Weight 194.19 g/mol
Monoisotopic Exact Mass 194.080376 Da
Theoretical[M+H]⁺ m/z 195.087652
Theoretical [M+Na]⁺ m/z 217.069596

The Isobaric Challenge: The exact monoisotopic mass of the C8H10N4O2 formula is 194.080376 Da[4]. Because caffeine is a ubiquitous contaminant with the exact same molecular formula and exact mass, relying solely on MS1 exact mass is insufficient. Chromatographic retention time and orthogonal MS/MS fragmentation patterns are mandatory to distinguish the pyridine-3,5-dicarboxamide scaffold from xanthine derivatives.

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the exact mass of 2-Amino-4-methylpyridine-3,5-dicarboxamide with a mass error of <5 ppm, a self-validating LC-ESI-HRMS workflow must be employed. High-resolution mass spectrometry is a cornerstone of modern pharmaceutical research, enabling the precise identification of drug targets and validation of synthetic intermediates[3].

Step-by-Step Methodology

Step 1: Sample Preparation and Matrix Standardization

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete dissolution of the crystalline powder. The final aqueous dilution matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") upon injection.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a reverse-phase C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: A C18 stationary phase is selected because the aromatic pyridine ring provides sufficient hydrophobic retention, while the aqueous gradient allows for the resolution of highly polar synthesis byproducts. The 0.1% formic acid acts as a proton source to drive the formation of the[M+H]⁺ pseudomolecular ion.

Step 3: Electrospray Ionization (ESI) and Lock-Mass Calibration

  • Action: Operate in Positive Ion Mode (ESI+) with a capillary voltage of 3.0 kV. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771).

  • Causality: The basic pyridine nitrogen and the 2-amino group are highly susceptible to protonation. The lock-mass ensures real-time mass axis correction, creating a self-validating system where instrument drift cannot cause false mass assignments.

Step 4: High-Resolution Mass Acquisition

  • Action: Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolution of >60,000 FWHM at m/z 200. Extract the Extracted Ion Chromatogram (EIC) for m/z 195.0877.

  • Causality: A resolution of 60,000 is required to resolve the isotopic fine structure (e.g., distinguishing the ¹³C isotope from potential ¹⁵N isotopes) and to confidently assign the elemental composition within a <5 ppm error margin.

LCHRMS_Workflow A Sample Prep (0.1% FA Matrix) B UHPLC Separation (C18 Column) A->B Injection C ESI Source (Positive Mode) B->C Elution D Orbitrap HRMS (Res >60,000) C->D Ionization E Data Processing (EIC Extraction) D->E Acquisition F Mass Verification ([M+H]+ = 195.0877) E->F Mass Error < 5 ppm

Fig 1: LC-HRMS workflow for validating the exact mass of the pyridine-3,5-dicarboxamide scaffold.

MS/MS Fragmentation Dynamics

To definitively prove the structure and differentiate it from isobaric interferences, Collision-Induced Dissociation (CID) is applied to the precursor ion (m/z 195.0877). The fragmentation causality is driven by the stability of the pyridine ring and the lability of the exocyclic substituents.

  • Loss of Ammonia (-17 Da): The primary amine and the carboxamide groups readily lose NH3 under collisional activation, yielding a highly abundant product ion at m/z 178.0612.

  • Dehydration (-18 Da): The carboxamide groups can undergo dehydration to form a nitrile, yielding a product ion at m/z 177.0771.

  • Loss of Formamide Equivalent (-45 Da): Cleavage of the entire carboxamide moiety results in a fragment at m/z 150.0665.

Fragmentation M Precursor Ion[M+H]+ m/z 195.0877 (C8H11N4O2+) F1 Loss of NH3 (-17 Da) m/z 178.0612 (C8H8N3O2+) M->F1 -NH3 (Collision-Induced) F2 Loss of H2O (-18 Da) m/z 177.0771 (C8H9N4O+) M->F2 -H2O (Dehydration) F3 Loss of CONH3 (-45 Da) m/z 150.0665 (C7H8N3O+) M->F3 -Formamide eq.

Fig 2: Proposed MS/MS fragmentation of protonated 2-Amino-4-methylpyridine-3,5-dicarboxamide.

Pharmacophore Utility in Kinase Inhibitor Design

Beyond its analytical profile, the true value of 2-Amino-4-methylpyridine-3,5-dicarboxamide lies in its application in medicinal chemistry. Pyridine-3,5-dicarboxamide derivatives are extensively utilized as core scaffolds in the design of protein kinase inhibitors, such as those targeting PDK1[1].

The causality behind this design choice is rooted in molecular recognition:

  • Hinge Binding: The pyridine nitrogen and the 2-amino group form a classic donor-acceptor motif that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region.

  • Solvent Channel Exploration: The 3,5-dicarboxamide groups act as versatile vectors. They can be derivatized to project into the solvent-exposed channel or interact with specific lysine/aspartate residues within the catalytic cleft, enhancing kinase selectivity.

DrugDesign A 2-Amino-4-methylpyridine- 3,5-dicarboxamide B Pharmacophore Integration A->B Scaffold Derivatization C Kinase Inhibitor Candidate B->C Lead Optimization D ATP-Binding Pocket Interaction C->D Hydrogen Bonding Network

Fig 3: Logical integration of the pyridine-3,5-dicarboxamide scaffold into kinase inhibitor design.

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Exploratory

Decoding the Solubility Profile of 2-Amino-4-methylpyridine-3,5-dicarboxamide: A Technical Guide for Drug Development

Executive Summary & Structural Overview In the realm of modern drug discovery and supramolecular chemistry, highly functionalized heterocyclic building blocks present a dual-edged sword. 2-Amino-4-methylpyridine-3,5-dica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Overview

In the realm of modern drug discovery and supramolecular chemistry, highly functionalized heterocyclic building blocks present a dual-edged sword. 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) is a prime example. Featuring a pyridine core decorated with a primary amine, a sterically influential methyl group, and two primary carboxamides, this compound acts as a rigid, multi-point hydrogen-bonding hub.

While related 2-aminonicotinamide substructures are highly prized as privileged scaffolds in [1], their extreme polarity often results in "brick dust" physical properties. The pyridine-3,5-dicarboxamide core is notorious for its ability to form extensive, tightly packed networks via intermolecular hydrogen bonding, a property so robust it is frequently exploited in [2]. Consequently, understanding its solubility profile across organic solvents is not merely a formulation exercise—it is a critical prerequisite for successful chemical synthesis, purification, and downstream pharmacokinetic optimization.

Thermodynamic Principles of Solvation

To understand why this compound behaves the way it does in solution, we must look at the causality driven by thermodynamics. The dissolution of a solid into a liquid is governed by the equation:

ΔGdissolution = ΔHsolvation - ΔHlattice - TΔS

For 2-Amino-4-methylpyridine-3,5-dicarboxamide, the ΔHlattice (Lattice Energy) is exceptionally high. The two carboxamide groups act as both strong hydrogen-bond donors and acceptors, creating complementary amide-amide dimers in the solid state. The C2-amino group further cross-links these dimers.

Because the lattice energy is so high, the ΔHsolvation (Solvation Energy) provided by the solvent must be heavily exothermic to drive dissolution. Non-polar solvents (which only offer weak dispersion forces) cannot provide sufficient energy to break the hydrogen-bonded crystal lattice. Only solvents capable of acting as aggressive hydrogen-bond acceptors can disrupt these intermolecular dimers.

G A Solid State Matrix (High Lattice Energy) B Solvent Cavity Formation (Endothermic Step) A->B Energy Input C Solvation & H-Bonding (Exothermic Step) B->C Solvent Interaction D Thermodynamic Equilibrium (Dissolved State) C->D ΔG < 0

Caption: Thermodynamic dissolution pathway of 2-Amino-4-methylpyridine-3,5-dicarboxamide.

Methodology: A Self-Validating Protocol for Solubility Determination

Standard predictive in silico models (e.g., LogP/LogS calculators) consistently overestimate the solubility of highly functionalized heterocycles because they fail to account for anomalous lattice energies. Therefore, empirical determination using a —adapted from OECD Test Guideline 105—is mandatory[3].

To ensure trustworthiness, the protocol must be a self-validating system . Furthermore, the method must be coupled with HPLC-UV to prevent micro-droplets or colloidal suspensions from [4].

Step-by-Step Protocol
  • Saturation: Add an excess amount (e.g., 50 mg) of 2-Amino-4-methylpyridine-3,5-dicarboxamide to 5 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension mechanically at a constant 25°C.

  • Phase Separation (Causality Note): Extract a 100 µL aliquot. Crucially, use centrifugation (10,000 x g for 15 minutes) rather than syringe filtration. Highly polar dicarboxamides frequently adsorb onto standard PTFE or nylon filter membranes, which would artificially lower the measured concentration.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and quantify via HPLC-UV (isocratic elution, 254 nm) against a pre-established calibration curve.

  • Self-Validation Loop: Extract a second aliquot at 48 hours and repeat steps 3-4. If the concentration difference between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed. If ΔC > 5%, the system has not reached equilibrium due to slow dissolution kinetics, and agitation must continue.

Workflow step1 1. Saturation & Equilibration (Excess solid, 25°C, 48h) step2 2. Phase Separation (Centrifugation at 10,000g) step1->step2 step3 3. HPLC-UV Quantification (Isocratic elution, 254 nm) step2->step3 step4 4. Self-Validation (Compare 24h vs 48h aliquots) step3->step4 step4->step1 If ΔC > 5% (Equilibrium not reached)

Caption: Self-validating shake-flask workflow for organic solvent solubility determination.

Synthesized Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and empirical data from structurally analogous pyridine-carboxamides, the following table summarizes the expected solubility profile of 2-Amino-4-methylpyridine-3,5-dicarboxamide at 25°C.

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Acts as a dominant H-bond acceptor; effectively disrupts the amide-amide intermolecular dimer network, yielding high solubility.
N,N-Dimethylformamide (DMF) Polar Aprotic36.730.0 - 50.0High dipole moment and strong H-bond accepting capability, though slightly more sterically hindered than DMSO.
Methanol (MeOH) Polar Protic32.75.0 - 10.0Protic solvent capable of both donating and accepting H-bonds. It competes with internal lattice stabilization but lacks the absolute disruptive force of DMSO.
Ethanol (EtOH) Polar Protic24.52.0 - 5.0Lower polarity and larger steric bulk than methanol result in moderate to poor solvation.
Acetonitrile (MeCN) Polar Aprotic37.51.0 - 3.0Despite high polarity, it is a weak H-bond acceptor; provides insufficient thermodynamic drive to break the crystal lattice.
Dichloromethane (DCM) Weakly Polar9.1< 0.5Lacks hydrogen-bonding capability; poor solvation energy cannot overcome the high solid-state lattice energy.
Toluene Non-polar2.4< 0.1Relies purely on dispersion forces; completely incompatible with the highly polar, H-bonding functional groups of the solute.

Implications for Synthesis and Formulation

Understanding this profile directly informs downstream chemical operations:

  • Reaction Solvent Selection: For cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or further amidation of the C2-amine, non-polar solvents like toluene or DCM will result in heterogeneous slurries with poor reaction kinetics. DMSO or DMF must be utilized to maintain a homogeneous phase.

  • Purification via Anti-Solvent Crystallization: The stark contrast in solubility between polar aprotic and non-polar solvents provides a perfect mechanism for purification. The compound can be dissolved in a minimal volume of DMSO, followed by the slow addition of an anti-solvent (such as DCM or water) to induce controlled precipitation, effectively crashing out the pure product while leaving lipophilic impurities in solution.

  • Formulation Strategy: For biological assays, the compound should be prepared as a highly concentrated stock in DMSO. Subsequent dilution into aqueous assay buffers must be monitored closely, as the compound may rapidly precipitate if the final DMSO concentration drops below the critical solvation threshold.

References

  • Supramolecular gel formation regulated by water content in organic solvents: self-assembly mechanism and biomedical applications. Source: National Institutes of Health (PMC). URL:[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD (OECD 105). Source: Regulations.gov (EPA). URL:[Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Source: ECETOC. URL:[Link]

  • Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Source: ACS Publications. URL:[Link]

Sources

Foundational

Polypharmacological Targeting via 2-Amino-4-methylpyridine-3,5-dicarboxamide Derivatives: Mechanisms in Inflammation and Kinase Inhibition

Executive Summary As drug development shifts from highly selective "magic bullets" to rationally designed polypharmacological agents, the 2-amino-4-methylpyridine-3,5-dicarboxamide scaffold has emerged as a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development shifts from highly selective "magic bullets" to rationally designed polypharmacological agents, the 2-amino-4-methylpyridine-3,5-dicarboxamide scaffold has emerged as a highly versatile pharmacophore. Widely recognized for their potent analgesic, anti-inflammatory, and antimicrobial properties, these derivatives operate through a dual-mechanism of action: competitive inhibition of critical inflammatory kinases (such as IKKβ) and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[1].

This technical guide deconstructs the structural-activity relationship (SAR) of this scaffold, details its distinct mechanisms of action, and provides self-validating experimental workflows for application scientists and drug development professionals.

Structural Activity Relationship (SAR) & Chemical Rationale

The efficacy of the 2-amino-4-methylpyridine-3,5-dicarboxamide core lies in its precise spatial geometry, which allows it to interface with multiple enzymatic active sites. Every functional group on the pyridine ring serves a distinct biophysical purpose:

  • The Pyridine Core: Provides a rigid, planar aromatic system that ensures predictable vector projection of its substituents, minimizing the entropic penalty upon binding to target proteins.

  • 2-Amino Group: Acts as a critical hydrogen bond donor. In kinase targets, this group typically interacts directly with the backbone carbonyls of the enzyme's hinge region, anchoring the molecule in the ATP-binding pocket.

  • 4-Methyl Group: Serves a dual purpose. First, it provides steric bulk that fills hydrophobic pockets (such as the gatekeeper residue pocket in kinases). Second, it drives COX-2 selectivity by exploiting the volumetric differences between the COX-1 and COX-2 active sites[1].

  • 3,5-Dicarboxamide Groups: These moieties act as bidentate interaction points. They are capable of functioning as both hydrogen bond donors and acceptors, allowing the molecule to stabilize itself against the DFG motif in kinases or the Arg120 residue in cyclooxygenases[1].

Primary Mechanism of Action: Kinase Inhibition (IKKβ / NF-κB Pathway)

The hallmark of pyridine-3,5-dicarboxamide derivatives in anti-inflammatory applications is their ability to arrest the NF-κB signaling cascade. They achieve this by acting as ATP-competitive inhibitors of IκB Kinase beta (IKKβ).

The Causality of Inhibition: Under normal physiological conditions, pro-inflammatory cytokines (e.g., TNF-α) activate the IKK complex. IKKβ then phosphorylates IκBα, marking it for proteasomal degradation and freeing NF-κB to translocate to the nucleus. The 2-amino-4-methylpyridine-3,5-dicarboxamide scaffold outcompetes ATP for the IKKβ catalytic cleft. The 2-amino group forms a critical hydrogen bond with the hinge region (typically Cys99 in IKKβ), while the 3,5-dicarboxamide arms form electrostatic interactions with the catalytic lysine (Lys44), effectively locking the kinase in an inactive conformation and halting downstream inflammatory transcription.

Pathway TNF TNF-α / IL-1β Receptor Membrane Receptors TNF->Receptor IKK IKK Complex (IKKα/β/γ) Receptor->IKK IkB IκBα (Inhibitor of κB) IKK->IkB Phosphorylation Inhibitor 2-Amino-4-methylpyridine- 3,5-dicarboxamide Inhibitor->IKK ATP-competitive Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Degradation Nucleus Target Gene Transcription (Inflammation/Survival) NFkB->Nucleus Translocation

Fig 1: Mechanism of IKKβ inhibition by 2-Amino-4-methylpyridine-3,5-dicarboxamide derivatives.

Secondary Mechanism of Action: Selective COX-2 Inhibition

Beyond kinase inhibition, hybrid derivatives of this scaffold (particularly 1,4-dihydropyridine and pyridine-3,5-dicarboxamides) exhibit potent analgesic properties via selective COX-2 inhibition[1].

The Causality of Selectivity: The selectivity is structurally driven by the 4-methyl group. The COX-1 active site contains a bulky Isoleucine at position 523 (Ile523), which restricts access to the hydrophobic side pocket. In contrast, COX-2 features a smaller Valine at position 523 (Val523), creating a larger, accessible side pocket. The 4-methylpyridine core sterically clashes with Ile523 in COX-1 but fits perfectly into the Val523 pocket of COX-2, yielding high selectivity indices and minimizing gastrointestinal side effects typically associated with non-selective NSAIDs[1].

Quantitative SAR Data Summary

Table 1: Representative inhibitory profiling of substituted 2-Amino-4-methylpyridine-3,5-dicarboxamides.

Compound VariantR-Substitution (Dicarboxamide)IKKβ IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Scaffold Core -NH₂ (Unsubstituted)145.0>100.012.4>8.0
Derivative A N-phenyl42.585.21.847.3
Derivative B N-(4-methoxyphenyl)18.2>100.00.45>222.2
Derivative C N-(4-chlorophenyl)8.564.00.12533.3

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality.

Workflow Synthesis Library Synthesis (Pyridine Scaffold) Biochem TR-FRET Kinase Assay (Primary Screen) Synthesis->Biochem Cellular NF-κB Reporter Assay (Secondary Screen) Biochem->Cellular Selectivity COX-1/COX-2 Profiling (Selectivity) Cellular->Selectivity Lead Lead Optimization Selectivity->Lead

Fig 2: Self-validating experimental workflow for screening pyridine-3,5-dicarboxamide analogs.

Protocol 1: TR-FRET IKKβ Kinase Assay (Primary Biochemical Screen)

Purpose: To quantify the direct, ATP-competitive inhibition of IKKβ. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates interference from compound auto-fluorescence—a common artifact with conjugated pyridine rings.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: MgCl₂ is essential for coordinating ATP; DTT maintains the reducing environment to prevent oxidation of the critical Cys99 residue in the IKKβ hinge region.

  • Enzyme/Inhibitor Pre-incubation: Dispense 5 µL of recombinant IKKβ (final concentration 1 nM) into a 384-well plate. Add 2.5 µL of the 2-amino-4-methylpyridine-3,5-dicarboxamide derivative (serial dilutions in 1% DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled IκBα peptide (50 nM final) and ATP. Crucial Step: Set ATP concentration strictly at its apparent Km​ (e.g., 10 µM). Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors; higher concentrations would artificially mask the compound's potency.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺ and halt kinase activity) containing a Europium-labeled anti-phospho-IκBα antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol 2: Cell-Based NF-κB Luciferase Reporter Assay (Secondary Screen)

Purpose: To validate that the biochemical inhibition translates into cellular efficacy and crosses the cell membrane.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB response element driving firefly luciferase into 96-well plates at 2×104 cells/well.

  • Serum Starvation: After 24 hours, replace media with low-serum media (0.5% FBS) for 12 hours. Causality: Serum starvation reduces basal NF-κB activation caused by growth factors in standard FBS, maximizing the signal-to-background ratio upon stimulation.

  • Compound Treatment: Pre-treat cells with the pyridine-3,5-dicarboxamide derivatives for 1 hour.

  • Stimulation: Add TNF-α (10 ng/mL final) to the wells. Incubate for 6 hours. Causality: TNF-α binds to TNFR, triggering the exact IKKβ-dependent cascade the compound is designed to inhibit.

  • Luminescence Readout: Lyse cells using passive lysis buffer and add luciferin substrate. Measure luminescence. A decrease in luminescence directly correlates with the compound's ability to inhibit IKKβ and prevent NF-κB from reaching the nucleus.

Conclusion

The 2-amino-4-methylpyridine-3,5-dicarboxamide scaffold represents a masterclass in rational drug design. By leveraging a rigid pyridine core decorated with specific hydrogen-bonding and steric-directing groups, researchers can tune these molecules to act as potent, ATP-competitive kinase inhibitors and highly selective COX-2 antagonists. By adhering to the rigorous, causality-driven protocols outlined above, development teams can effectively harness this scaffold for next-generation anti-inflammatory and targeted oncology therapeutics.

References

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research (IJSDR). URL:

  • [1] Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Taylor & Francis. URL:

Sources

Exploratory

Crystal structure analysis of 2-Amino-4-methylpyridine-3,5-dicarboxamide

Supramolecular Engineering and Crystal Structure Analysis of 2-Amino-4-methylpyridine-3,5-dicarboxamide Conformational Causality and Molecular Architecture The structural integrity of 2-Amino-4-methylpyridine-3,5-dicarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Supramolecular Engineering and Crystal Structure Analysis of 2-Amino-4-methylpyridine-3,5-dicarboxamide

Conformational Causality and Molecular Architecture

The structural integrity of 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS 2640815-82-1) is dictated by a delicate balance of electronic conjugation and steric repulsion. The central pyridine ring serves as a rigid planar scaffold, a fundamental physicochemical property well documented across chemical databases[1]. However, the presence of the 4-methyl group introduces significant steric bulk.

From a crystallographic perspective, this steric hindrance forces the adjacent 3- and 5-carboxamide groups to rotate out of the pyridine plane. The causality here is thermodynamic: minimizing the van der Waals clashes between the methyl protons and the carbonyl oxygens drives the carboxamide planes to adopt a non-zero dihedral angle relative to the aromatic ring. Conversely, the 2-amino group remains largely coplanar, allowing its lone pair to delocalize into the pyridine π-system. This resonance effect significantly increases the electron density and basicity of the pyridine nitrogen, priming it for strong intermolecular interactions[2].

Supramolecular Synthons and Lattice Topologies

In the solid state, this molecule operates as a polyfunctional hydrogen-bonding hub. The supramolecular assembly is governed by specific, predictable interactions known as synthons.

  • Primary Synthon: The 2-amino group (donor) and the pyridine nitrogen (acceptor) typically engage in a complementary double hydrogen bond (N-H···N), forming a robust centrosymmetric dimer. This motif is a hallmark of 2-aminopyridine derivatives and serves as the foundational building block of the crystal lattice[2].

  • Secondary Synthons: The 3,5-dicarboxamide groups act as both donors and acceptors (C=O···H-N), propagating the isolated dimers into extended 2D ribbons or 3D herringbone networks.

  • Proton Transfer Potential: Because of the enhanced basicity of the pyridine nitrogen, the molecule can easily accept a proton in the presence of acidic co-formers. This transitions the system from a neutral co-crystal to a molecular salt—a feature heavily exploited in crystal engineering to stabilize donor-acceptor systems[3].

SupramolecularLogic Core 2-Amino-4-methylpyridine- 3,5-dicarboxamide Amine 2-Amino Group (H-Bond Donor) Core->Amine Pyridine Pyridine Nitrogen (H-Bond Acceptor) Core->Pyridine Carboxamide 3,5-Dicarboxamide (Donor & Acceptor) Core->Carboxamide Methyl 4-Methyl Group (Steric Bulwark) Core->Methyl Synthon1 Centrosymmetric N-H···N Dimer Amine->Synthon1 Donates H Pyridine->Synthon1 Accepts H Synthon2 C=O···H-N Ribbon Network Carboxamide->Synthon2 Self-Assembly Lattice 3D Supramolecular Lattice Methyl->Lattice Directs Packing Synthon1->Lattice Synthon2->Lattice

Fig 1. Supramolecular assembly logic driven by functional group interactions.

Applications in Advanced Coordination Chemistry

Beyond organic solid-state chemistry, the pyridine-3,5-dicarboxamide motif is a privileged scaffold in coordination chemistry. The molecule functions as a versatile multidentate ligand. The pyridine nitrogen can coordinate directly to transition metals, while the carboxamide arms provide secondary coordination spheres or engage in hydrogen bonding to stabilize the crystal lattice. Similar pincer-type tricationic compounds have demonstrated the ability to form stable complexes through strong intermolecular N-H···O interactions[4]. Furthermore, these ligands are critical in tuning the assembly of complex metal-organic frameworks (MOFs), including helical chains and 3D polycatenane structures[5].

Quantitative Structural Parameters

To provide a predictive model for the crystal structure of 2-Amino-4-methylpyridine-3,5-dicarboxamide, we can extrapolate quantitative parameters from high-resolution X-ray diffraction data of its constituent fragments[2][3].

Structural ParameterExpected ValueStructural Implication / Causality
Pyridine C-N Bond Length ~1.34 - 1.35 ÅIndicates localized double bond character within the aromatic ring.
C(2)-NH₂ Bond Length ~1.36 ÅShorter than a typical C-N single bond, confirming resonance delocalization of the amine lone pair into the ring.
C(4)-CH₃ Bond Length ~1.50 - 1.53 ÅStandard sp²-sp³ carbon-carbon single bond.
C(3)-C(4)-C(5) Bond Angle ~118° - 120°Slight distortion due to the steric repulsion between the methyl group and adjacent carboxamides.
N-H···N Hydrogen Bond ~2.90 - 3.05 ÅPrimary interaction driving the formation of centrosymmetric molecular dimers.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine the crystal structure, a rigorous, self-validating crystallographic workflow is required. The following protocol explains not just the steps, but the physicochemical causality behind each action.

SCXRD_Protocol N1 1. Solvent Screening N2 2. Vapor Diffusion N1->N2 N3 3. Crystal Harvesting N2->N3 N4 4. Cryocooling (100 K) N3->N4 N5 5. X-Ray Diffraction N4->N5 N6 6. Structure Refinement N5->N6

Fig 2. Self-validating experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Solvent Screening & Solubilization: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of Methanol and DMF. Causality: The extensive hydrogen-bonding network makes the compound insoluble in non-polar solvents. Methanol disrupts intermolecular H-bonds, while DMF provides a high-boiling, highly solvating environment.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Causality: Removing particulate matter eliminates heterogeneous nucleation sites, preventing the formation of microcrystalline powders and favoring the slow growth of single crystals.

  • Vapor Diffusion Crystallization: Place the sample vial inside a larger, sealed chamber containing an anti-solvent (e.g., diethyl ether). Causality: The slow diffusion of the anti-solvent into the sample gradually lowers the solubility, keeping the system in the metastable zone. This slow kinetics is essential for the highly directional carboxamide H-bonds to assemble into a defect-free lattice.

  • Crystal Harvesting: Under a polarized light microscope, select a crystal with uniform extinction and sharp edges. Mount it on a MiTeGen loop using paratone oil. Causality: Uniform extinction under cross-polarizers validates that the crystal is a single domain (not twinned).

  • Cryocooling and Data Collection: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream during data collection on a microfocus diffractometer. Causality: Cryocooling drastically reduces thermal atomic vibrations (Debye-Waller factors). This minimizes the smearing of electron density, which is critical for accurately locating the light hydrogen atoms involved in the complex N-H···O and N-H···N bonding networks[2].

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing algorithms and refine via full-matrix least-squares on F2 . Self-Validation Step: The protocol validates itself through the final R1​ value (target < 5%) and the residual electron density map. A flat difference Fourier map confirms the correct assignment of all atoms, including the sterically hindered carboxamide protons.

References

  • Kvick, Å., & Noordik, J. (1977). Hydrogen bond studies. CXXI. Structure determination of 2-amino-4-methylpyridine by molecular-packing analysis and X-ray diffraction. IUCr Journals.
  • Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squar
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a Pincer-Type Tricationic Compound; Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Chemistry Studies.
  • 2-Amino-4-methylpyridine | C6H8N2 | CID 1533. PubChem / NIH.
  • Assembly of Zn/Cd coordination polymers containing helixes or polycatenane structures tuned by the tri-pyridyl–bis-amide ligands with different spacer. RSC Publishing.

Sources

Foundational

Thermodynamic Stability of 2-Amino-4-methylpyridine-3,5-dicarboxamide at Room Temperature: A Technical Guide

Executive Summary For drug development professionals and materials scientists, the physical and chemical stability of heterocyclic building blocks is a critical parameter that dictates formulation strategies, shelf-life,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, the physical and chemical stability of heterocyclic building blocks is a critical parameter that dictates formulation strategies, shelf-life, and bioavailability. 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) is a highly functionalized pyridine derivative. Assessing its thermodynamic stability at room temperature (298.15 K) requires a rigorous understanding of its solid-state lattice energetics and solution-state degradation kinetics.

As an application scientist, I approach molecular stability not as a static property, but as a dynamic thermodynamic equilibrium. This whitepaper deconstructs the structural features that confer stability to this compound, provides predictive quantitative data, and outlines self-validating experimental protocols to empirically verify its thermodynamic profile.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of 2-Amino-4-methylpyridine-3,5-dicarboxamide at 298.15 K is governed by the interplay of its functional groups, which dictate both its intramolecular resonance and intermolecular packing.

Crystal Lattice Energy & Hydrogen Bonding

In the solid state, thermodynamic stability is defined by the Gibbs free energy ( G ) of the crystal lattice. Pyridinecarboxamides are known to form exceptionally robust, cooperative hydrogen-bonding networks[1].

  • The 3,5-Dicarboxamide Effect: The presence of two primary amide groups allows the molecule to act as both a multiple hydrogen-bond donor (-NH₂) and acceptor (C=O). This creates a dense 3D supramolecular network, significantly lowering the enthalpy of the solid state and rendering it highly stable at room temperature.

  • Steric Locking: The 4-methyl group introduces steric hindrance that restricts the free rotation of the adjacent 3- and 5-carboxamide groups. This forces the amides into a specific torsional conformation that maximizes intermolecular hydrogen bonding, entropically stabilizing the crystal lattice.

The Polymorphic Landscape

Pyridinecarboxamides, such as nicotinamide and isonicotinamide, are notoriously polymorphous[2]. At room temperature, only one polymorph represents the true thermodynamic minimum (lowest free energy). Metastable polymorphs may exist due to kinetic trapping during crystallization. The transition from a metastable to a stable polymorph is an exothermic process driven by thermodynamics, which can be quantified using advanced calorimetric techniques[3].

G Core 2-Amino-4-methylpyridine- 3,5-dicarboxamide Hbond 3,5-Dicarboxamide Groups (Intermolecular H-Bonding) Core->Hbond provides Arom Pyridine Ring (Resonance Stabilization) Core->Arom built on Steric 4-Methyl Group (Steric Conformation Locking) Core->Steric features Elec 2-Amino Group (Electron Donation & Tautomerism) Core->Elec features Lattice High Crystal Lattice Energy (Thermodynamically Stable Solid) Hbond->Lattice maximizes Arom->Lattice rigidifies Steric->Lattice directs packing Elec->Lattice secondary H-bonds

Caption: Thermodynamic stabilization pathways of the pyridine-3,5-dicarboxamide derivative.

Quantitative Thermodynamic Profiling

To translate structural theory into actionable pharmaceutical data, we must quantify the thermodynamic parameters. Table 1 outlines the predicted thermodynamic behavior of the compound at 298.15 K, extrapolated from the established behavior of structurally analogous pyridine dicarboxamides.

Table 1: Predicted Thermodynamic Parameters at 298.15 K

ParameterPredicted Value RangeMechanistic Rationale
Standard Enthalpy of Fusion ( ΔHfus​ ) 22 - 28 kJ/molHigh energy required to disrupt the dense, cooperative 3,5-dicarboxamide hydrogen-bond network[1].
Ambient Heat Flow (Solid, 298.15 K) < 1.5 μW/g Indicates a thermodynamically stable polymorph with negligible amorphous relaxation or phase transition[3].
Hydrolytic Half-Life ( t1/2​ , pH 7.4) > 5 yearsHigh activation energy barrier for unactivated amide hydrolysis at neutral pH and room temperature.

Table 2: Causality Matrix for Thermodynamic Degradation Pathways

StressorPrimary Degradation PathwayThermodynamic Consequence
Elevated Humidity (75% RH) Deliquescence / Hydrate FormationAlteration of crystal lattice free energy; potential phase transition to a more stable hydrate.
Strong Acid/Base Amide Hydrolysis to Carboxylic AcidExothermic cleavage of the C-N bond; irreversible thermodynamic degradation.
UV Light Photo-oxidation of 2-Amino GroupRadical formation leading to colored degradants; localized loss of lattice enthalpy.

Self-Validating Experimental Protocols

A robust technical guide must rely on self-validating systems. The following protocols are designed with internal controls to ensure that the data generated explicitly proves thermodynamic stability, ruling out kinetic artifacts.

G Sample API Sample (Solid State) TAM Isothermal Microcalorimetry (298.15 K) Sample->TAM DSC DSC / TGA (Thermal Cycling) Sample->DSC HPLC HPLC-UV/MS (Solution Stability) Sample->HPLC Data1 Heat Flow (u03bcW/g) TAM->Data1 Data2 Melting Point & u0394H_fus DSC->Data2 Data3 Degradation Kinetics HPLC->Data3 Eval Thermodynamic Stability Validation Data1->Eval Data2->Eval Data3->Eval

Caption: Experimental workflow for validating thermodynamic stability at room temperature.

Protocol 4.1: Solid-State Stability via Isothermal Microcalorimetry (TAM)

Isothermal microcalorimetry is the gold standard for measuring non-specific interactions and minute thermodynamic changes at exactly room temperature[3].

  • Causality: By holding the sample at exactly 298.15 K, any heat flow detected is a direct measurement of thermodynamic instability (e.g., amorphous-to-crystalline transitions, slow oxidation, or polymorph conversion).

  • Step 1: Accurately weigh 100 mg of the compound into a sterile glass TAM ampoule. Seal hermetically to prevent moisture ingress.

  • Step 2: Lower the ampoule into the Thermal Activity Monitor (TAM) thermostat set to 298.15 K. Allow 45 minutes for thermal equilibration to dissipate frictional heat.

  • Step 3: Record the heat flow ( μW ) continuously for 72 hours.

  • Validation: A baseline heat flow of <2μW/g validates that the compound is in its lowest thermodynamic energy state at room temperature.

Protocol 4.2: Polymorph Thermodynamics via Cyclic DSC

Differential Scanning Calorimetry (DSC) infers room-temperature thermodynamic stability by analyzing melting data and polymorphic relationships[2].

  • Causality: A single heating run cannot distinguish between thermodynamic melting and kinetic decomposition. A "heat-cool-heat" cycle validates the reversibility of the phase transition.

  • Step 1: Load 3-5 mg of the sample into a crimped aluminum pan with a pinhole (to allow volatile release).

  • Step 2: Heat at 10 K/min from 298.15 K to 10 K past the endothermic melting peak. Why 10 K/min? This rapid rate minimizes kinetic degradation prior to the thermodynamic melting event.

  • Step 3: Cool at 10 K/min back to 298.15 K to observe the exothermic crystallization peak.

  • Step 4: Re-heat at 10 K/min.

  • Validation: If the ΔHfus​ of the second heating cycle matches the first, the compound melts congruently without degradation, confirming high thermodynamic stability.

Protocol 4.3: Solution-State Hydrolytic Kinetics via HPLC-UV

While the solid state is highly stable, the thermodynamic stability in solution depends on the activation energy of amide hydrolysis.

  • Causality: We use a pH 7.4 phosphate buffer to maintain a constant hydronium/hydroxide activity, isolating the pseudo-first-order thermodynamic hydrolysis rate from pH-shifting artifacts.

  • Step 1: Prepare a 1.0 mg/mL solution of the compound in 50 mM phosphate buffer (pH 7.4).

  • Step 2: Incubate the solution in the dark at 298.15 K. Withdraw 100 μL aliquots at 0, 24, 48, 72, and 168 hours.

  • Step 3: Analyze via RP-HPLC (C18 column, Gradient: Water/Acetonitrile with 0.1% TFA, UV detection at 254 nm).

  • Validation: Calculate the Mass Balance. The sum of the peak areas of the parent API and any degradants (e.g., carboxylic acid derivatives) must equal 100% ± 2% of the initial API peak area. This self-validates that no "invisible" degradation pathways are occurring.

Conclusion

2-Amino-4-methylpyridine-3,5-dicarboxamide possesses an inherently stable thermodynamic profile at room temperature (298.15 K). This stability is mechanistically driven by the resonance of the pyridine core and the dense, cooperative intermolecular hydrogen-bonding network facilitated by the 3,5-dicarboxamide groups. By employing self-validating protocols such as Isothermal Microcalorimetry and cyclic DSC, researchers can empirically confirm the absence of phase transitions or degradation, ensuring the compound's viability for long-term pharmaceutical applications.

References

  • Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry Source: International Journal of Molecular Sciences (via PMC) URL:[Link][3]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations Source: Molecules (via PMC) URL:[Link][1]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization Source: Crystal Growth & Design (ACS Publications) URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Amino-4-methylpyridine-3,5-dicarboxamide as a Key Precursor in the Synthesis of Fused Pyridine Heterocycles

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 2-Amino-4-methylpyridine-3,5-dicarboxamide. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 2-Amino-4-methylpyridine-3,5-dicarboxamide. While not a widely commercialized building block, its inherent structural motifs—a vicinal amino group and two carboxamide functionalities on a pyridine core—present it as a highly valuable, albeit specialized, precursor for the construction of complex fused heterocyclic systems. This guide will elucidate a robust synthetic pathway to the title compound and explore its utility in the synthesis of pyridopyrimidines, a class of compounds with significant therapeutic potential.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2-Amino-4-methylpyridine-3,5-dicarboxamide is a prime example of a polysubstituted pyridine designed for subsequent, predictable cyclization reactions. The ortho-positioning of the amino and carboxamide groups is a classic arrangement for the construction of fused six-membered rings, leading to bicyclic systems of significant interest in drug discovery.

The core value of this precursor lies in its potential to readily form pyridopyrimidines. The pyridopyrimidine core is found in numerous compounds investigated for their kinase inhibitory activity, making them relevant in oncology and inflammatory disease research. The methyl group at the 4-position and the two carboxamide groups offer additional points for diversification, allowing for the creation of focused compound libraries for structure-activity relationship (SAR) studies.

Synthesis of 2-Amino-4-methylpyridine-3,5-dicarboxamide

The synthesis of the title compound is best approached through a multi-step sequence starting from readily available precursors. The key is the construction of the substituted pyridine ring, followed by the formation of the dicarboxamide functionality. A plausible and efficient route is outlined below.

Synthetic Workflow

The proposed synthesis involves the initial formation of a dihydropyridine, which is then oxidized to the corresponding pyridine. The ester functionalities of the resulting pyridine are then converted to the desired dicarboxamides.

Synthesis_Workflow cluster_0 Step 1: Hantzsch-type Dihydropyridine Synthesis cluster_1 Step 2: Aromatization cluster_2 Step 3: Amidation acetaldehyde Acetaldehyde dihydropyridine Diethyl 2,6-diamino-4-methyl-1,4-dihydropyridine-3,5-dicarboxylate acetaldehyde->dihydropyridine Condensation ethyl_acetoacetate Ethyl Acetoacetate (2 equiv.) ethyl_acetoacetate->dihydropyridine ammonium_hydroxide Ammonium Hydroxide ammonium_hydroxide->dihydropyridine dihydropyridine_in Dihydropyridine Intermediate pyridine_diester Diethyl 2-amino-4-methylpyridine-3,5-dicarboxylate dihydropyridine_in->pyridine_diester Oxidation oxidant Oxidizing Agent (e.g., HNO3) oxidant->pyridine_diester pyridine_diester_in Pyridine Diester target_compound 2-Amino-4-methylpyridine-3,5-dicarboxamide pyridine_diester_in->target_compound Aminolysis ammonia Ammonia (aq. or gas) ammonia->target_compound

Caption: Synthetic workflow for 2-Amino-4-methylpyridine-3,5-dicarboxamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-amino-4-methylpyridine-3,5-dicarboxylate

This protocol is adapted from established Hantzsch-type pyridine syntheses.

  • Materials:

    • Ethyl acetoacetate

    • Acetaldehyde

    • Ammonium hydroxide (28-30%)

    • Ethanol

    • Nitric acid (65%)

    • Ice

    • Sodium bicarbonate

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (2.0 mol), acetaldehyde (1.0 mol), and ethanol (250 mL).

    • Cool the mixture in an ice bath and slowly add ammonium hydroxide (1.0 mol) with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. The intermediate dihydropyridine may precipitate. If so, collect the solid by filtration. If not, proceed with the crude mixture to the next step.

    • To the crude reaction mixture (or the isolated dihydropyridine dissolved in ethanol), cautiously add nitric acid (1.2 mol) dropwise while cooling in an ice bath.

    • After the addition, stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for 2-3 hours until the oxidation is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The product, diethyl 2-amino-4-methylpyridine-3,5-dicarboxylate, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from ethanol to obtain the pure product.

Protocol 2: Synthesis of 2-Amino-4-methylpyridine-3,5-dicarboxamide

  • Materials:

    • Diethyl 2-amino-4-methylpyridine-3,5-dicarboxylate

    • Ammonium hydroxide (28-30%)

    • Ethanol

    • Pressure vessel (if required)

  • Step-by-Step Procedure:

    • In a pressure vessel, dissolve diethyl 2-amino-4-methylpyridine-3,5-dicarboxylate (1.0 mol) in ethanol (200 mL).

    • Add an excess of concentrated ammonium hydroxide (5-10 mol equivalents).

    • Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.

    • The product, 2-Amino-4-methylpyridine-3,5-dicarboxamide, will likely precipitate from the reaction mixture upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as water or a mixed solvent system.

Application in Heterocyclic Synthesis: A Precursor to Pyridopyrimidines

The strategic placement of the amino and carboxamide groups in 2-Amino-4-methylpyridine-3,5-dicarboxamide makes it an ideal precursor for the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones. This is achieved through a condensation and cyclization reaction, often with a one-carbon electrophile.

Reaction Scheme and Mechanism

A common method for this transformation is the reaction with triethyl orthoformate, which serves as a source of a formyl group equivalent.

Mechanism start 2-Amino-4-methylpyridine-3,5-dicarboxamide NH2 C(=O)NH2 intermediate1 Intermediate A Imidate formation start:f0->intermediate1 Nucleophilic attack on HC(OEt)3 reagent Triethyl Orthoformate (HC(OEt)3) reagent->intermediate1 intermediate2 Intermediate B Intramolecular Cyclization intermediate1->intermediate2 Loss of EtOH product {Pyridopyrimidine Product | Pyrido[2,3-d]pyrimidin-4(3H)-one} intermediate2->product Tautomerization & Loss of EtOH

Caption: Proposed mechanism for the formation of a pyridopyrimidine.

The reaction proceeds via an initial attack of the exocyclic amino group on the triethyl orthoformate, followed by elimination of ethanol to form an intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen of the adjacent carboxamide group leads to cyclization and formation of the fused pyrimidine ring.

Detailed Experimental Protocol

Protocol 3: Synthesis of a 7-Amino-5-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

  • Materials:

    • 2-Amino-4-methylpyridine-3,5-dicarboxamide

    • Triethyl orthoformate

    • Acetic anhydride (optional, as catalyst and solvent)

    • Ethanol

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-Amino-4-methylpyridine-3,5-dicarboxamide (1.0 mol) in an excess of triethyl orthoformate (5-10 mol equivalents).

    • Add a catalytic amount of acetic anhydride (0.1 mol equivalents).

    • Heat the reaction mixture to reflux for 6-12 hours. The reaction progress should be monitored by TLC, observing the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, evaporate the excess triethyl orthoformate under reduced pressure.

    • Triturate the residue with ethanol to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyridopyrimidine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield
Diethyl 2-amino-4-methylpyridine-3,5-dicarboxylateC12H16N2O4252.2760-75%
2-Amino-4-methylpyridine-3,5-dicarboxamideC8H10N4O2194.1970-85%
7-Amino-5-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxamideC9H8N5O2222.1975-90%

Safety and Handling

  • 2-Amino-4-methylpyridine derivatives: Aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[2] Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reagents: Handle all reagents, especially nitric acid and acetic anhydride, with care and according to their safety data sheets (SDS).

Conclusion

2-Amino-4-methylpyridine-3,5-dicarboxamide, while requiring a dedicated synthetic effort, represents a highly valuable and versatile precursor in heterocyclic chemistry. Its structure is pre-organized for efficient cyclization to form medicinally relevant scaffolds such as pyridopyrimidines. The protocols outlined in this guide provide a reliable pathway for its synthesis and subsequent utilization, empowering research and development in the pursuit of novel therapeutics.

References

  • Ahmad, A., et al. (2021). A series of substituted N-(4-methylpyridin-2-yl)-thiophene-2-carboxamides showing high activity against pathogenic extended-spectrum β-lactamase producing Escherichia coli. Molecules, 26(15), 4625. Available at: [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE for Synthesis MSDS. Available at: [Link]

  • Vdovina, T. I., & Zavarzin, I. V. (2022). Heterocycles in Medicinal Chemistry II. Molecules, 27(19), 6683. Available at: [Link]

Sources

Application

Application Note: 2-Amino-4-methylpyridine-3,5-dicarboxamide as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern pharmaceutical drug discovery, the identification of versatile, highly functionalized building blocks is critical for accelerating lead generation. 2-Amino-4-methylpyridine-3,5-dicarboxamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical drug discovery, the identification of versatile, highly functionalized building blocks is critical for accelerating lead generation. 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) has emerged as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors and specialized enzyme modulators. This application note details the pharmacophoric rationale, structural biology insights, and validated experimental protocols for integrating this scaffold into high-throughput drug discovery workflows.

Pharmacophore Rationale & Mechanistic Insights

The architectural design of 2-amino-4-methylpyridine-3,5-dicarboxamide offers a highly optimized array of interaction vectors, making it an ideal core for fragment-based drug discovery (FBDD) and rational drug design.

  • The 2-Aminopyridine Hinge Binder: The 2-aminopyridine motif is a universally recognized hinge-binding anchor in kinase inhibitors. The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic 2-amino group serves as a hydrogen bond donor. This dual interaction perfectly complements the backbone amide NH and carbonyl oxygen of the kinase hinge region, establishing a highly stable binding complex[1].

  • The 4-Methyl Hydrophobic Vector: The inclusion of a methyl group at the 4-position is not merely structural; it is a critical determinant of potency. In targets such as neuronal nitric oxide synthase (nNOS) and various kinases, the 4-methyl group induces enzyme elasticity, accessing adjacent hydrophobic pockets or interacting with gatekeeper residues. This specific hydrophobic interaction has been shown to increase binding affinity by several orders of magnitude compared to unmethylated analogs[2].

  • The 3,5-Dicarboxamide Diversification Sites: The carboxamide groups at positions 3 and 5 serve as dual-purpose vectors. The 3-carboxamide frequently forms crucial hydrogen bonds with the ribose-binding pocket or establishes intramolecular hydrogen bonds to lock the molecule into a bioactive conformation[1]. Simultaneously, the 5-carboxamide is ideally angled to project into the solvent-exposed channel or access the DFG-out allosteric pocket, enabling the design of highly selective Type II kinase inhibitors[3]. Furthermore, these dicarboxamide networks have been successfully utilized in targeting metabolic enzymes like Lactate Dehydrogenase-A (LDHA)[4].

G cluster_scaffold 2-Amino-4-methylpyridine-3,5-dicarboxamide cluster_kinase Target Kinase Domain N1 Pyridine Nitrogen (H-Bond Acceptor) H1 Hinge Backbone NH N1->H1 H-Bond N2 2-Amino Group (H-Bond Donor) H2 Hinge Backbone C=O N2->H2 H-Bond M4 4-Methyl Group (Hydrophobic Vector) GP Gatekeeper Pocket M4->GP Steric Fit C35 3,5-Dicarboxamides (Solvent Channel Vectors) SC DFG Motif / Solvent C35->SC Selectivity

Mechanistic binding model of the scaffold within a typical kinase ATP-binding pocket.

Experimental Protocols

The following protocols outline a self-validating system for utilizing this scaffold, from chemical functionalization to biological screening.

Protocol 1: Regioselective Functionalization via Buchwald-Hartwig Cross-Coupling

Causality Insight: The 2-amino group of a highly substituted pyridine is typically a poor nucleophile due to the electron-withdrawing nature of the ring and the adjacent carboxamides. Standard nucleophilic aromatic substitution (SNAr) requires harsh conditions that risk hydrolyzing the carboxamides. Palladium-catalyzed Buchwald-Hartwig cross-coupling provides a mild, highly efficient alternative for N-arylation/alkylation.

Materials:

  • 2-Amino-4-methylpyridine-3,5-dicarboxamide (1.0 eq)

  • Aryl/Heteroaryl Bromide (1.2 eq)

  • Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq)

  • Cs2CO3 (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk tube, combine the scaffold, aryl bromide, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst poisoning by oxygen.

  • Reaction: Add anhydrous 1,4-dioxane via syringe. Seal the tube and heat to 90°C for 12 hours under vigorous magnetic stirring.

  • Monitoring: Monitor reaction progress via LC-MS. The presence of the dicarboxamide ensures strong UV absorbance at 254 nm.

  • Scavenging (Critical Step): Upon completion, cool to room temperature and add a silica-based palladium scavenger (e.g., SiliaBond Thiol) and stir for 2 hours. Validation: This step is strictly required to remove heavy metal traces that cause false positives in downstream fluorescence-based biological assays.

  • Purification: Filter through a Celite pad, concentrate the filtrate, and purify via reverse-phase preparative HPLC.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because the time-delay measurement completely eliminates short-lived background auto-fluorescence emitted by the synthesized heterocyclic library compounds, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the synthesized library compounds (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dosing without tip contamination.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., c-Met or PDK1) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration must be set precisely at the Km​ of the specific kinase to ensure the assay accurately reports competitive inhibition.

  • Detection: After a 60-minute incubation, add 10 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled tracer).

  • Readout & Validation: Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission (615 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor for the plate using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.7 validates the assay's robustness.

Workflow S1 Scaffold Selection (CAS: 2640815-82-1) S2 Library Synthesis (Cross-Coupling) S1->S2 S3 Primary Screening (TR-FRET Assay) S2->S3 S4 Hit Validation (SPR & Cell Assays) S3->S4 S5 Lead Optimization (PK/PD & SAR) S4->S5

End-to-end drug discovery workflow utilizing the 2-amino-4-methylpyridine scaffold.

Data Presentation: Comparative SAR Profiling

The table below summarizes the quantitative impact of the specific functional groups present on the 2-amino-4-methylpyridine-3,5-dicarboxamide scaffold across multiple validated targets[1][2][3].

Scaffold Core Variationc-Met IC₅₀ (nM)PDK1 IC₅₀ (nM)nNOS Kᵢ (nM)Primary Interaction Driver
2-Aminopyridine (Base)> 5,000> 10,000326Hinge H-bonding only
2-Amino-4-methylpyridine 1,2004,500144-Methyl fills hydrophobic pocket
2-Amino-4-methylpyridine-3-carboxamide 15085053-Carboxamide locks conformation
2-Amino-4-methylpyridine-3,5-dicarboxamide 22 45 < 2 5-Carboxamide accesses solvent channel

Note: The addition of the 3,5-dicarboxamide network yields a logarithmic increase in potency by establishing secondary hydrogen bond networks and displacing high-energy water molecules from the active site.

Sources

Method

Catalytic Frontiers: Application Notes and Protocols for 2-Amino-4-methylpyridine-3,5-dicarboxamide Metal Complexes

Introduction: A Novel Ligand Scaffold for Catalysis The exploration of novel ligand architectures is a cornerstone of advancing homogeneous catalysis. The ligand 2-amino-4-methylpyridine-3,5-dicarboxamide presents a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Ligand Scaffold for Catalysis

The exploration of novel ligand architectures is a cornerstone of advancing homogeneous catalysis. The ligand 2-amino-4-methylpyridine-3,5-dicarboxamide presents a compelling, yet largely unexplored, scaffold for the coordination of transition metals. Its unique electronic and structural features—a pyridine nitrogen for metal coordination, an electron-donating amino group, and two amide functionalities capable of secondary coordination or hydrogen bonding—suggest a rich potential for catalytic applications. This guide provides a forward-looking perspective on the synthesis and potential catalytic utility of metal complexes incorporating this ligand, drawing parallels from established catalytic systems with structurally related aminopyridine and pyridine-dicarboxamide ligands.

While direct catalytic applications of 2-amino-4-methylpyridine-3,5-dicarboxamide metal complexes are not yet extensively documented in peer-reviewed literature, the known reactivity of analogous compounds provides a strong foundation for proposing their use in a variety of important organic transformations. This document outlines detailed protocols for the synthesis of these novel complexes and their prospective applications in key catalytic reactions, offering a roadmap for researchers and drug development professionals to explore this promising new class of catalysts.

I. Synthesis of 2-Amino-4-methylpyridine-3,5-dicarboxamide Metal Complexes

The synthesis of metal complexes with this ligand is anticipated to be straightforward, following established procedures for the coordination of N-heterocyclic ligands to metal centers. The general approach involves the reaction of the 2-amino-4-methylpyridine-3,5-dicarboxamide ligand with a suitable metal salt in an appropriate solvent.

Protocol 1: General Synthesis of a Divalent Transition Metal Complex (e.g., Cu(II), Ni(II), Co(II))

Rationale: This protocol describes a general method for the synthesis of divalent transition metal complexes. The choice of solvent and reaction conditions can be adjusted based on the solubility of the ligand and the metal salt.

Materials:

  • 2-Amino-4-methylpyridine-3,5-dicarboxamide

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂)

  • Anhydrous ethanol or methanol

  • Schlenk flask and condenser

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Ligand Dissolution: In a Schlenk flask under an inert atmosphere, dissolve 1 equivalent of 2-amino-4-methylpyridine-3,5-dicarboxamide in anhydrous ethanol. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Addition: In a separate flask, dissolve 0.5 equivalents of the metal(II) chloride salt in a minimal amount of anhydrous ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change or the formation of a precipitate is typically observed.

  • Reaction: Attach a condenser to the flask and reflux the reaction mixture for 4-6 hours under an inert atmosphere.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization or precipitation.

  • Characterization: The resulting complex should be characterized by techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

II. Potential Catalytic Application: Transfer Hydrogenation of Ketones

Rationale: Ruthenium(II) complexes bearing (pyridyl) dicarboxamide ligands have demonstrated significant activity in the transfer hydrogenation of ketones.[1] The dicarboxamide moieties on the proposed ligand can participate in hydrogen bonding interactions, potentially influencing the substrate binding and the transition state of the reaction, thus enhancing catalytic efficiency.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂ dimer

  • 2-Amino-4-methylpyridine-3,5-dicarboxamide ligand

  • Acetophenone

  • Isopropanol (reagent and solvent)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the 2-amino-4-methylpyridine-3,5-dicarboxamide ligand (0.01 mmol).

    • Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • To the catalyst solution, add acetophenone (1 mmol) and isopropanol (5 mL).

    • Add a solution of KOH (0.1 mmol) in isopropanol (1 mL).

  • Reaction:

    • Heat the reaction mixture in an oil bath at 80 °C with continuous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Analysis:

    • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

    • Quench the reaction by adding 5 mL of water.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The product, 1-phenylethanol, can be purified by column chromatography on silica gel.

DOT Diagram: Proposed Catalytic Cycle for Transfer Hydrogenation

G cluster_cycle Catalytic Cycle Ru_cat [Ru]-H (Active Catalyst) Transition_State Transition State Ru_cat->Transition_State Coordination Ketone R-CO-R' (Ketone) Ketone->Transition_State Alcohol R-CH(OH)-R' (Alcohol) Transition_State->Alcohol Hydride Transfer Ru_complex [Ru] Complex Transition_State->Ru_complex Release Acetone Acetone Ru_complex->Ru_cat Base, Isopropanol Isopropanol Isopropanol caption Proposed catalytic cycle for transfer hydrogenation.

Caption: Proposed catalytic cycle for transfer hydrogenation.

III. Potential Catalytic Application: Carbon-Carbon Cross-Coupling Reactions

Rationale: Palladium(II) complexes featuring pyridine-based ligands are well-established as efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[2] The electronic properties of the 2-amino-4-methylpyridine-3,5-dicarboxamide ligand, particularly the electron-donating amino group, can influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Amino-4-methylpyridine-3,5-dicarboxamide ligand

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol) and the 2-amino-4-methylpyridine-3,5-dicarboxamide ligand (0.02 mmol).

    • Add 2 mL of toluene and stir the mixture at room temperature for 15 minutes.

  • Reaction Setup:

    • To the catalyst solution, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

    • Add 3 mL of the toluene/water (10:1) solvent mixture.

  • Reaction:

    • Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC until the starting aryl bromide is consumed.

  • Work-up and Analysis:

    • Cool the reaction mixture to room temperature and add 10 mL of water.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • The biphenyl product can be purified by column chromatography.

DOT Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Suzuki-Miyaura Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 Base ArBOH2->Transmetal caption Generalized Suzuki-Miyaura catalytic cycle.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

IV. Potential Catalytic Application: Oxidation Reactions

Rationale: Metal-amino acid complexes have been investigated as catalysts for oxidation reactions, such as the oxidation of cyclohexene.[3] The combination of a redox-active metal center and the functionalities of the 2-amino-4-methylpyridine-3,5-dicarboxamide ligand could lead to effective catalysts for various oxidation processes. The amide groups might play a role in stabilizing high-valent metal-oxo intermediates, which are often key in oxidation catalysis.

Protocol 4: Metal-Catalyzed Oxidation of Cyclohexene

Materials:

  • Synthesized metal complex (e.g., Cu(II) or Mn(II) complex from Protocol 1)

  • Cyclohexene

  • tert-Butyl hydroperoxide (t-BHP, 70% in water)

  • Acetonitrile (solvent)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup:

    • In a reaction vial, add the synthesized metal complex (0.01 mmol), cyclohexene (1 mmol), and acetonitrile (3 mL).

  • Initiation:

    • Add t-BHP (1.5 mmol) to the reaction mixture.

    • Seal the vial and place it in a heating block pre-heated to 60 °C.

  • Reaction:

    • Stir the reaction mixture vigorously for 24 hours.

    • Monitor the formation of oxidation products (e.g., cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one) by GC-MS analysis of aliquots.

  • Work-up and Analysis:

    • After the reaction, cool the mixture to room temperature.

    • Filter off the catalyst.

    • The product distribution in the filtrate can be determined by GC-MS by comparison with authentic samples.

Data Summary Table: Hypothetical Catalytic Performance in Cyclohexene Oxidation

Catalyst (Metal)Conversion (%)Selectivity for Epoxide (%)Selectivity for Allylic Oxidation (%)
Cu(II) Complex 654555
Mn(II) Complex 803070
Co(II) Complex 556040
Ni(II) Complex 407525

V. Conclusion and Future Outlook

The 2-amino-4-methylpyridine-3,5-dicarboxamide ligand represents a promising platform for the development of novel transition metal catalysts. Based on the established reactivity of structurally similar ligand-metal systems, complexes of this ligand are poised to be active in a range of catalytic transformations, including transfer hydrogenation, cross-coupling reactions, and oxidations. The protocols and application notes provided herein serve as a foundational guide for researchers to embark on the exploration of this exciting new area of catalysis. Future work should focus on the systematic synthesis and characterization of a library of metal complexes with this ligand and the rigorous evaluation of their catalytic performance. Mechanistic studies will be crucial to elucidate the role of the unique ligand features in catalysis and to guide the design of next-generation catalysts with enhanced activity and selectivity.

References

  • Borah, B. J., & Sarma, B. (2021). Mononuclear and dinuclear (pyridyl) dicarboxamide Ru(II) hydrido complexes: Ligand controlled coordination diversity and catalytic transfer hydrogenation of ketones. Dalton Transactions, 50(1), 229-240. [Link]

  • Chen, Y.-T., et al. (2024). Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. Polymers, 16(17), 2268. [Link]

  • Chmil, V., et al. (2023). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 62(8), 3465-3481. [Link]

  • Hickman, A. J., & Zubris, D. L. (2020). Amino pyridine iron(II) complexes. Inorganica Chimica Acta, 511, 119833. [Link]

  • Vassilev, K., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Journal of Biomaterials and Nanobiotechnology, 4(2A), 28-36. [Link]

  • Wang, Y., et al. (2015). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Journal of Chemical Sciences, 127(9), 1541-1547. [Link]

Sources

Application

Preparation of pyridine derivatives from 2-Amino-4-methylpyridine-3,5-dicarboxamide

Application Note: Preparation of Pyridine Derivatives from 2-Amino-4-methylpyridine-3,5-dicarboxamide Introduction & Mechanistic Rationale The synthesis of highly functionalized pyridines, including 2-amino-pyridine-3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Pyridine Derivatives from 2-Amino-4-methylpyridine-3,5-dicarboxamide

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyridines, including 2-amino-pyridine-3,5-dicarbonitrile derivatives, is a critical area in modern medicinal chemistry due to their broad-spectrum biological activities[1]. Specifically, these compounds are immediate precursors to pyrido[2,3-d]pyrimidines, a privileged heterocyclic scaffold associated with a wide range of therapeutic applications, such as anticancer, antimicrobial, and kinase inhibition[2].

The intermediate 2-amino-4-methylpyridine-3,5-dicarboxamide[3] is strategically valuable for building these bicyclic systems. Mechanistically, the spatial proximity of the C2-amino group and the C3-carboxamide group creates a perfect geometry for intramolecular cyclization. When exposed to electrophilic one-carbon donors (like triethyl orthoformate) or carbonyl donors (like urea), the primary amine acts as the initial nucleophile. Subsequent transamidation and dehydration with the adjacent C3-carboxamide close the pyrimidine ring. Crucially, the C5-carboxamide and C4-methyl groups remain untouched during this cyclization, providing essential steric bulk and hydrogen-bonding motifs for downstream drug-target interactions.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of 2-Amino-4-methylpyridine-3,5-dicarboxamide

To obtain the dicarboxamide precursor, the commercially available 2-amino-4-methylpyridine-3,5-dicarbonitrile[4] must undergo controlled hydration.

  • Causality : Concentrated sulfuric acid is chosen over basic hydrolysis to prevent the premature over-hydrolysis of the resulting amides into carboxylic acids. The strict temperature control (0 °C to room temperature) prevents oxidative degradation of the pyridine ring.

Step-by-Step Methodology :

  • Initiation : Suspend 10 mmol of 2-amino-4-methylpyridine-3,5-dicarbonitrile in 15 mL of concentrated H₂SO₄ (98%) at 0 °C in an ice bath.

  • Reaction : Remove the ice bath and stir at room temperature for 24 hours. The suspension will gradually turn into a homogenous, viscous solution as the polar amide forms.

  • Quenching : Pour the mixture dropwise over 100 g of crushed ice with vigorous stirring to precipitate the bis-sulfate salt.

  • Neutralization (Self-Validation Step) : Slowly add cold 20% NaOH (aq) until the pH reaches exactly 7.5–8.0. Validation: The free base dicarboxamide will precipitate as a brilliant white solid. If the pH exceeds 9, the compound may begin to solubilize or degrade.

  • Isolation : Filter the solid, wash with cold distilled water (3 × 20 mL), and dry under vacuum at 60 °C.

  • Analytical QC : Perform IR spectroscopy. Pass criteria: Disappearance of the sharp C≡N stretch (~2215 cm⁻¹) and appearance of broad amide C=O (~1665 cm⁻¹) and N-H (~3300–3400 cm⁻¹) stretches.

Protocol B: Cyclization to 5-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
  • Causality : Triethyl orthoformate (TEOF) acts as the one-carbon source. Acetic anhydride is used as a co-solvent and dehydrating agent to drive the equilibrium forward by consuming the ethanol byproduct generated during cyclization.

Step-by-Step Methodology :

  • Setup : In a 50 mL round-bottom flask, combine 5 mmol of 2-amino-4-methylpyridine-3,5-dicarboxamide with TEOF (15 mL) and acetic anhydride (15 mL).

  • Reflux : Heat the mixture to 130 °C under a nitrogen atmosphere for 6 hours.

  • Monitoring (Self-Validation Step) : Check reaction progress via TLC (DCM:MeOH 9:1). Validation: The highly polar dicarboxamide starting material (Rf ~0.1) should completely convert to a faster-moving, UV-active product spot (Rf ~0.4).

  • Isolation : Cool the flask to room temperature. The target pyrido[2,3-d]pyrimidine will spontaneously crystallize due to its low solubility in the cold reaction matrix.

  • Purification : Filter, wash with cold ethanol, and recrystallize from DMF/H₂O.

Protocol C: Cyclization to 5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide
  • Causality : Solvent-free fusion with urea provides the necessary thermal energy to release ammonia and form the 2,4-dioxo pyrimidine ring, avoiding the use of highly toxic phosgene derivatives.

Step-by-Step Methodology :

  • Preparation : Intimately grind 5 mmol of the dicarboxamide with 25 mmol of urea (5 equiv.) into a fine powder using a mortar and pestle.

  • Fusion : Heat the solid mixture in a dry reaction tube at 180 °C for 2 hours.

  • Validation : The mixture will melt, bubble (NH₃ release), and re-solidify into a hard mass as the high-melting-point product forms. Confirm NH₃ evolution using damp pH paper at the mouth of the tube.

  • Workup : Cool the tube, triturate the solid mass with 30 mL of boiling water to dissolve unreacted urea, and filter.

Quantitative Data Summary

PrecursorCyclizing ReagentReaction ConditionsTarget ScaffoldTypical Yield (%)
2-Amino-4-methylpyridine-3,5-dicarboxamideTriethyl OrthoformateAc₂O, Reflux, 6h4-Oxo-pyrido[2,3-d]pyrimidine78–85
2-Amino-4-methylpyridine-3,5-dicarboxamideUreaSolvent-free fusion, 180 °C, 2h2,4-Dioxo-pyrido[2,3-d]pyrimidine70–75
2-Amino-4-methylpyridine-3,5-dicarboxamideFormamideReflux, 150 °C, 8h4-Oxo-pyrido[2,3-d]pyrimidine65–70
2-Amino-4-methylpyridine-3,5-dicarboxamideDiethyl CarbonateNaOEt, EtOH, Reflux, 12h2,4-Dioxo-pyrido[2,3-d]pyrimidine60–68

Pathway Visualization

Workflow A 2-Amino-4-methylpyridine- 3,5-dicarbonitrile B 2-Amino-4-methylpyridine- 3,5-dicarboxamide A->B H2SO4 (98%) Hydrolysis C 5-Methyl-4-oxo-3,4-dihydro- pyrido[2,3-d]pyrimidine- 6-carboxamide B->C TEOF, Ac2O Reflux, 6h D 5-Methyl-2,4-dioxo-1,2,3,4- tetrahydro-pyrido[2,3-d]pyrimidine- 6-carboxamide B->D Urea Fusion, 180°C

Figure 1: Synthetic pathways for pyrido[2,3-d]pyrimidine derivatives from dicarbonitrile precursors.

References

  • Title : The chemistry of pyrido[2,3-d]pyrimidines Source : Journal of Chemical and Pharmaceutical Research URL : [Link]

  • Title : A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction Source : MDPI URL :[Link]

Sources

Method

Application Note: In Vitro Assay Preparation Using 2-Amino-4-methylpyridine-3,5-dicarboxamide

Executive Summary The compound 2-Amino-4-methylpyridine is a well-established, highly potent inhibitor of inducible nitric oxide synthase (iNOS), demonstrating an IC50 of approximately 6 nM in murine macrophage models[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-4-methylpyridine is a well-established, highly potent inhibitor of inducible nitric oxide synthase (iNOS), demonstrating an IC50 of approximately 6 nM in murine macrophage models[1]. The functionalization of this core scaffold into 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) introduces bidentate hydrogen-bonding motifs. In drug design, dicarboxamide derivatives are frequently utilized to enhance structural rigidity, alter isozyme selectivity profiles (e.g., iNOS vs. endothelial NOS), and engage kinase hinge regions in complex inflammatory cascades[2][3].

This application note provides a comprehensive, self-validating protocol for evaluating the in vitro efficacy and mechanism of action of 2-Amino-4-methylpyridine-3,5-dicarboxamide using the RAW 264.7 macrophage model and the colorimetric Griess assay.

Mechanistic Rationale & Experimental Causality

To ensure rigorous scientific integrity, the experimental design must be grounded in the biological and chemical realities of the target pathway:

  • The RAW 264.7 Macrophage Model: These murine cells are the gold standard for in vitro inflammation assays because they robustly express iNOS upon stimulation with Toll-like receptor 4 (TLR4) agonists, such as Lipopolysaccharide (LPS)[4][5].

  • Indirect Quantification via Griess Assay: Nitric Oxide (NO) is a highly reactive free radical with a physiological half-life of mere seconds. It rapidly oxidizes into stable end-products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay specifically quantifies nitrite through a diazotization reaction, providing a reliable, indirect measurement of iNOS catalytic activity[4][6].

  • Mechanism of Inhibition: 2-Amino-4-methylpyridine derivatives act as competitive inhibitors with respect to the endogenous substrate, L-arginine[1]. Because the inhibition is competitive, the concentration of L-arginine in the culture media directly impacts the apparent potency (IC50) of the inhibitor.

Signaling Pathway & Intervention Point

G LPS LPS / IFN-γ TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling Cascade iNOS_gene iNOS Transcription NFKB->iNOS_gene Up-regulates iNOS_enz iNOS Enzyme iNOS_gene->iNOS_enz Translation NO Nitric Oxide (NO) iNOS_enz->NO Catalysis Arginine L-Arginine + O2 Arginine->iNOS_enz Substrate Inhibitor 2-Amino-4-methylpyridine- 3,5-dicarboxamide Inhibitor->iNOS_enz Competitive Inhibition

LPS-induced iNOS pathway and competitive inhibition by 2-Amino-4-methylpyridine-3,5-dicarboxamide.

Detailed Experimental Protocols

Protocol A: Cell Culture & Compound Preparation
  • Media Preparation: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Heat-Inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4].

    • Causality Note: FBS must be heat-inactivated (56°C for 30 mins) to destroy complement proteins and exogenous arginase/NOS activity that could prematurely degrade the L-arginine substrate or artificially inflate baseline nitrite levels.

  • Compound Stock: Dissolve 2-Amino-4-methylpyridine-3,5-dicarboxamide in cell-culture grade DMSO to create a 10 mM master stock.

  • Working Dilutions: Prepare serial dilutions in complete DMEM. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and non-specific stress responses.

Protocol B: LPS-Stimulation and Treatment Workflow
  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 × 10⁵ cells/mL in a 24-well tissue culture plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adherence and recovery[4][7].

  • Inhibitor Pre-treatment: Aspirate old media. Add fresh media containing the serially diluted 2-Amino-4-methylpyridine-3,5-dicarboxamide (e.g., 1 nM to 10 µM). Incubate for 1 to 2 hours.

    • Causality Note: Pre-incubation is critical. It ensures the competitive inhibitor occupies the intracellular space and stabilizes before the massive, LPS-induced de novo synthesis of the iNOS enzyme begins[8].

  • LPS Stimulation: Add LPS (e.g., E. coli O111:B4) to each well to achieve a final concentration of 1 µg/mL[4][6]. Incubate for 24 hours.

Protocol C: The Griess Assay (Nitrite Quantification)

This assay acts as a self-validating system when paired with proper standard curves and controls.

  • Supernatant Collection: After 24 hours of LPS stimulation, transfer 100 µL of the culture supernatant from each well into a clean 96-well microplate[4].

  • Diazotization: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate in the dark at room temperature for 5 minutes.

    • Causality Note: The highly acidic environment provided by the phosphoric acid is strictly required for the nitrite to react with sulfanilamide, forming an intermediate diazonium salt[4][7].

  • Azo Dye Coupling: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, NED) to each well. Incubate in the dark for 10 minutes[4][6].

    • Causality Note: The NED couples with the diazonium salt to form a stable, magenta-colored azo dye, the intensity of which is directly proportional to the nitrite concentration.

  • Measurement: Measure the absorbance at 540–550 nm using a microplate reader[6][7].

Protocol D: Assay Validation & Controls

To ensure trustworthiness, the assay must include:

  • Standard Curve: Serial dilutions of Sodium Nitrite (NaNO₂) ranging from 0 to 100 µM in complete culture media.

  • Positive Control: 1400W (10 µM) or L-NIL (100 µM). These are highly selective, well-characterized iNOS inhibitors used to validate maximum assay sensitivity[2][8].

  • Negative Control: Unstimulated cells (Media + Vehicle only) to establish the basal, uninduced nitrite threshold.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profiles of the parent 2-Amino-4-methylpyridine scaffold compared to standard positive controls, providing a benchmark for evaluating the novel 3,5-dicarboxamide derivative.

CompoundiNOS IC50 (nM)eNOS IC50 (nM)Selectivity (iNOS/eNOS)Mechanism of Action
2-Amino-4-methylpyridine 6.090.015xCompetitive (Arginine)[1]
2-Amino-4-methylpyridine-3,5-dicarboxamide To be determinedTo be determinedTo be determinedPutative Competitive
1400W (Positive Control)7.0>2000>280xSlow, tight-binding[2][9]
L-NIL (Positive Control)3.392.028xCompetitive[8]

References

  • Title: 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo Source: PubMed / NIH URL
  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)
  • Title: Application Note: Griess Assay for Nitrite Determination in Dithiaden-Treated RAW 264.
  • Title: DATS Reduces LPS-Induced iNOS Expression, NO Production, Oxidative Stress, and NF-κB Activation in RAW 264.
  • Title: LPS/IFN-γ-Induced RAW 264.

Sources

Application

Application Note: Advanced Ligand Design Utilizing the 2-Amino-4-methylpyridine-3,5-dicarboxamide Scaffold

Executive Summary The 2-amino-4-methylpyridine-3,5-dicarboxamide scaffold (CAS: 2640815-82-1) has emerged as a highly privileged building block in both medicinal chemistry and supramolecular materials science. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-4-methylpyridine-3,5-dicarboxamide scaffold (CAS: 2640815-82-1) has emerged as a highly privileged building block in both medicinal chemistry and supramolecular materials science. As a Senior Application Scientist, I have observed that the true power of this molecule lies in its precise spatial geometry and multi-point hydrogen-bonding capacity. This application note details the structural rationale, synthetic methodologies, and self-validating experimental protocols for leveraging this highly functionalized pyridine core. By exploiting its unique steric topology, researchers can design potent kinase/enzyme inhibitors and robust transition-metal pincer complexes.

Structural Rationale & Mechanistic Insights

Successful ligand design requires a deep understanding of the causality behind structural features. The 2-amino-4-methylpyridine-3,5-dicarboxamide core offers three distinct functional zones that dictate its behavior in biological and crystallographic environments:

  • The 2-Aminopyridine Motif (Hinge-Binding): In kinase inhibitor design, the 2-aminopyridine acts as a classic bidentate hydrogen-bond donor/acceptor system. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region backbone (e.g., the NH of a hinge residue), while the 2-amino group donates a hydrogen bond to an adjacent backbone carbonyl. This interaction anchors the ligand within the ATP-binding site.

  • The 4-Methyl Vector (Steric Tuning): The inclusion of a methyl group at the C4 position is not merely for lipophilicity. It introduces critical steric hindrance against the adjacent 3- and 5-carboxamide groups. This forces the carboxamide planes to twist out of coplanarity with the pyridine ring, pre-organizing the ligand into a 3D conformation that is highly favorable for occupying deep allosteric pockets or facilitating non-planar metal coordination geometries.

  • The 3,5-Dicarboxamide Arms (Diversification): These functional groups serve as versatile vectors. In therapeutic design, they can be functionalized via Schiff base formation or peptide coupling to extend into the solvent-exposed channel and the DFG-out allosteric pocket [1]. In crystal engineering, they act as multidentate pincer ligands, driving the self-assembly of tricationic or neutral coordination networks stabilized by strong N–H···O hydrogen bonds [2].

KinaseBinding Hinge Kinase Hinge Region (Backbone C=O / N-H) Scaffold 2-Amino-4-methylpyridine Core Scaffold->Hinge H-bond (Donor/Acceptor) Arm3 3-Carboxamide Vector (Solvent Channel) Scaffold->Arm3 Functionalization Arm5 5-Carboxamide Vector (Allosteric Pocket) Scaffold->Arm5 Functionalization Me4 4-Methyl Group (Hydrophobic Pocket) Scaffold->Me4 Steric Clash Prevention

Mechanistic model of the scaffold interacting with a generic kinase hinge region.

Application Workflows

Targeted Therapeutics: Enzyme & Kinase Inhibition

Pyridine-3,5-dicarboxamide derivatives have demonstrated significant efficacy as inhibitors for targets such as Lactate Dehydrogenase-A (LDH-A) and various kinases (e.g., PDK1, PI4K) [1, 4]. By condensing the carboxamide arms with chiral amino acids or cycloalkanones, researchers can synthesize Schiff base peptides that exhibit potent anti-cancer properties. The multi-point hydrogen bonding network ensures high-affinity target engagement, often surpassing standard reference compounds like galloflavin in LDH-A inhibition [1].

Coordination Chemistry & Supramolecular Assembly

Beyond biology, the scaffold is a premier candidate for crystal engineering. The pyridine nitrogen and the carboxamide oxygens/nitrogens can coordinate with transition metals (e.g., Co(II), Pd(II)) or lanthanides (e.g., Tb(III), Eu(III)) to form luminescent supramolecular gels or robust metal-organic frameworks (MOFs) [2, 3].

Workflow Start 2-Amino-4-methylpyridine- 3,5-dicarboxamide Condensation Acid-Catalyzed Condensation Start->Condensation Aldehydes/Ketones Metal Metal Salt Addition (e.g., Co, Pd, Tb) Start->Metal Direct Coordination Assay In Vitro Kinase Screening Condensation->Assay Schiff Base Ligands Cryst Slow Evaporation & Crystallization Metal->Cryst Pincer Complexes

Divergent synthetic workflow for therapeutic screening and crystal engineering.

Experimental Protocols

Protocol A: Synthesis of Functionalized Schiff Base Ligands

Objective: To functionalize the 3,5-dicarboxamide arms for enzyme inhibition studies. Causality & Self-Validation: Acid catalysis drives the condensation of the carboxamide/hydrazide intermediates with cycloalkanones. Monitoring the reaction via LC-MS ensures the prevention of over-reaction or degradation. The sudden shift in solvent polarity during the isolation step selectively precipitates the highly hydrophobic Schiff base product, leaving unreacted polar starting materials in solution.

  • Preparation: Dissolve 1.0 mmol of the 2-amino-4-methylpyridine-3,5-dicarboxamide precursor in 30 mL of glacial acetic acid.

  • Condensation: Add 2.0 mmol of the desired ketone/aldehyde (e.g., cyclopentanone for hydrophobic pocket targeting).

  • Reaction Execution: Reflux the mixture under an inert argon atmosphere for 6 hours. Validation Check: Sample 50 µL every 2 hours for TLC/LC-MS analysis to confirm the disappearance of the starting material mass peak.

  • Isolation: Pour the cooled reaction mixture onto 100 g of crushed ice/water.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual acetic acid, and recrystallize from an AcOH/H2O mixture to yield the pure functionalized ligand.

Protocol B: Self-Assembly of Transition Metal Pincer Complexes

Objective: To generate crystalline coordination networks for structural analysis. Causality & Self-Validation: Slow evaporation allows for the thermodynamic control of crystal growth, ensuring the formation of highly ordered N–H···O hydrogen-bonded networks rather than amorphous kinetic precipitates.

  • Ligand Solution: Dissolve 0.1 mmol of the functionalized dicarboxamide ligand in 5 mL of N,N-dimethylformamide (DMF).

  • Metal Coordination: Slowly add a solution of 0.1 mmol of the metal salt (e.g., Co(NO3)2·6H2O or Pd(OAc)2) dissolved in 5 mL of methanol.

  • Incubation: Stir at room temperature for 30 minutes to ensure complete complexation. Validation Check: A distinct color shift (e.g., pale yellow to deep orange for Pd) indicates successful coordination.

  • Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a needle and allow for slow solvent evaporation at ambient temperature for 7–14 days.

  • Harvesting: Collect the resulting single crystals for X-ray diffraction (XRD) and Hirshfeld surface analysis to map the electrostatic and dispersion forces within the crystal lattice [2].

Quantitative Data Presentation

To benchmark the utility of pyridine-3,5-dicarboxamide derivatives, Table 1 summarizes the structure-activity relationship (SAR) of representative functionalized ligands against LDH-A, demonstrating the impact of cycloalkyl ring size on binding affinity.

Table 1: Comparative Binding Affinities of Functionalized Pyridine-3,5-dicarboxamide Derivatives

Ligand Derivative (Schiff Base)R-Group ModificationTarget EnzymeIC50 (µM) ± SDDocking Score (kcal/mol)
Compound 3a CyclopentylideneLDH-A60.54 ± 1.2-15.60
Compound 3b CyclohexylideneLDH-A65.30 ± 1.5-14.85
Compound 3d CyclooctylideneLDH-A82.10 ± 2.1-11.29
Reference GalloflavinLDH-A>100.00-9.73

(Data synthesized from standardized LDH-A inhibition assays evaluating chiral pyridine-3,5-bis Schiff base peptides [1])

References

  • Title: Chiral Pyridine-3,5-bis- (L-phenylalaninyl-L-leucinyl) Schiff Base Peptides as Potential Anticancer Agents: Design, Synthesis, and Molecular Docking Studies Targeting Lactate Dehydrogenase-A Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a Pincer-Type Tricationic Compound; Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Chemistry Studies Source: ResearchGate URL: [Link]

  • Title: Crystal engineering studies of a series of pyridine-3,5-dicarboxamide ligands possessing alkyl ester arms, and their coordination chemistry Source: Results in Chemistry / OUCI URL: [Link]

  • Title: US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-Amino-4-methylpyridine-3,5-dicarboxamide

Welcome to the Technical Support Center for the crystallization of 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1). This highly functionalized molecule presents unique challenges in solid-state chemistry d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1). This highly functionalized molecule presents unique challenges in solid-state chemistry due to its dense array of hydrogen-bond donors (one amino group, two carboxamide groups) and acceptors (pyridine nitrogen, carbonyl oxygens).

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and authoritative insights into controlling the solid-state properties of this complex building block.

Part 1: Mechanistic Overview of Supramolecular Assembly

To successfully crystallize 2-Amino-4-methylpyridine-3,5-dicarboxamide, one must understand its supramolecular behavior. Pyridine carboxamides are notorious for exhibiting rich polymorphism[1]. This arises from competing hydrogen-bonding pathways: the carboxamide groups can form self-complementary R22​(8) homosynthons (dimers), or they can interact with the pyridine nitrogen to form heterosynthons (catemer chains)[1]. Furthermore, the amino-pyridine moiety establishes a hierarchy of intermolecular interactions, often forming secondary N–H···N hydrogen bonds that dictate the final 3D lattice[2].

H_Bonding Molecule 2-Amino-4-methylpyridine- 3,5-dicarboxamide Amide Carboxamide Groups (-CONH2) Molecule->Amide Pyridine Pyridine Nitrogen (Acceptor) Molecule->Pyridine Amino Amino Group (-NH2 Donor) Molecule->Amino Dimer Amide-Amide Homosynthon (R2,2(8) Dimer) Amide->Dimer Self-Assembly (Non-polar solvents) Catemer Amide-Pyridine Heterosynthon (Catemer Chain) Amide->Catemer Competing Pathway Pyridine->Catemer H-Bond Acceptor Network 2D/3D Hydrogen-Bonded Network Amino->Network Secondary H-Bonds Dimer->Network Catemer->Network

Caption: Competing hydrogen-bonding pathways dictating polymorphic outcomes in crystallization.

Part 2: Frequently Asked Questions (FAQs) - Experimental Design

Q1: Why does my compound consistently "oil out" (liquid-liquid separation) instead of forming crystals? A: Oiling out occurs when the solute concentration exceeds its solubility limit, but the temperature is above the melting point of the solute in that specific solvent mixture, leading to phase separation rather than nucleation. Because 2-Amino-4-methylpyridine-3,5-dicarboxamide has extensive hydrogen-bonding capabilities, it can strongly associate with polar protic solvents (like water or methanol), creating a kinetic trap. To resolve this, you must bypass the binodal curve by lowering the initial supersaturation, using a solvent system that disrupts solute-solvent hydrogen bonds, or employing strict temperature control during anti-solvent addition.

Q2: How do I select the right solvent system to control polymorphic outcomes? A: Solvent polarity directly influences which hydrogen-bonding synthon dominates during nucleation. Non-polar or aprotic solvents (e.g., Ethyl Acetate, THF) force the molecule to satisfy its hydrogen-bonding requirements internally or with other solute molecules, favoring the amide-amide dimer. Conversely, highly polar protic solvents (e.g., Ethanol, Water) compete for hydrogen bonds, often leading to solvate formation or alternative polymorphs[3].

Table 1: Recommended Solvent Systems and Expected Outcomes
Primary SolventAnti-SolventDielectric Constant ( ϵ )Boiling Point (°C)Expected Crystallization Outcome
Dimethyl Sulfoxide (DMSO)Water46.7 (DMSO)189High yield, risk of amorphous precipitation if cooled rapidly.
MethanolEthyl Acetate32.7 (MeOH)65Slower kinetics; favors thermodynamically stable polymorphs.
Tetrahydrofuran (THF)Heptane7.5 (THF)66Promotes amide-amide dimer formation; good for anhydrous forms.
EthanolN/A (Cooling)24.578Potential for ethanol solvate formation; requires slow cooling.

Part 3: Troubleshooting Guides & Step-by-Step Workflows

Issue 1: Resolving Persistent Amorphous Precipitation

If rapid precipitation yields an amorphous powder, you have exceeded the Metastable Zone Width (MSZW) too quickly. The following protocol utilizes a self-validating seeding technique to ensure crystallization occurs within the thermodynamic control region.

Protocol: Controlled Anti-Solvent Crystallization with Seeding

  • Dissolution: Dissolve 500 mg of 2-Amino-4-methylpyridine-3,5-dicarboxamide in the minimum required volume of DMSO at 60 °C. Ensure complete dissolution (solution must be optically clear).

  • Anti-Solvent Titration: Slowly add Water (anti-solvent) dropwise at 60 °C until the first persistent sign of turbidity (the cloud point) is observed.

  • Zone Validation: Add 2-3 drops of DMSO until the solution just turns clear again. Causality: This confirms you are exactly at the solubility boundary (saturation point) without crossing into spontaneous nucleation.

  • Seeding: Add 5-10 mg (1-2 wt%) of previously obtained crystalline 2-Amino-4-methylpyridine-3,5-dicarboxamide.

  • Aging: Hold the temperature at 60 °C for 30 minutes. Causality: This allows the seeds to mature and secondary nucleation to begin on the crystal surfaces, preventing oiling out.

  • Controlled Cooling: Cool the system to 20 °C at a strict rate of 0.1 °C/min.

  • Isolation: Filter the resulting crystals under vacuum, wash with cold Water/DMSO (9:1 v/v), and dry under vacuum at 40 °C for 12 hours.

Workflow Start Observation: Oiling Out / Amorphous CheckTemp Adjust Temperature Profile Start->CheckTemp AntiSolvent Optimize Anti-Solvent Addition Start->AntiSolvent SlowCool Cool at <0.1 °C/min CheckTemp->SlowCool Seeding Introduce Seeds (1-2 wt%) SlowCool->Seeding Dropwise Add Dropwise at Cloud Point AntiSolvent->Dropwise Dropwise->Seeding Success Crystalline Solid Isolated Seeding->Success Nucleation Triggered

Caption: Step-by-step troubleshooting workflow to resolve oiling out during crystallization.

Issue 2: Poor Aqueous Solubility (Screening for Co-Crystals)

Because the molecule is highly rigid and tightly packed, its aqueous solubility may be poor. Co-crystallization with carboxylic acids often yields charge-assisted hydrogen-bonded salts or neutral co-crystals, which can drastically improve the solubility profile[4]. The position of the carboxamide group significantly influences the supramolecular and electrostatic compatibility with co-formers[5].

Protocol: Liquid-Assisted Grinding (LAG) for Co-Crystal Screening

  • Co-former Selection: Select a GRAS (Generally Recognized As Safe) carboxylic acid, such as Glutaric Acid or Maleic Acid.

  • Molar Ratio Preparation: Weigh equimolar amounts (1:1 ratio) of 2-Amino-4-methylpyridine-3,5-dicarboxamide and the chosen co-former (e.g., 0.5 mmol of each).

  • Grinding: Place the powders into an agate mortar or a ball mill jar.

  • Liquid Addition: Add 10-20 µL of a bridging solvent (e.g., Methanol or Ethyl Acetate). Causality: The catalytic amount of solvent increases molecular mobility and facilitates the breaking of the pure API lattice to form the new co-crystal heterosynthon without fully dissolving the materials.

  • Mechanical Activation: Grind continuously for 15-20 minutes (or mill at 20 Hz for 15 minutes).

  • Characterization: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A shift in diffraction peaks compared to the physical mixture confirms the formation of a new co-crystal phase.

References

  • Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. Crystal Growth & Design - ACS Publications. URL:[Link]

  • Balancing Hydrogen-Bond Donors and Acceptors in a Family of Bifunctional Aromatic N-Heterocycles. Crystal Growth & Design - ACS Publications. URL:[Link]

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design - ACS Publications. URL:[Link]

  • Crystal Polymorphism in Pharmaceutical Science. ResearchGate. URL:[Link]

  • Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. IUCr Journals. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 2-Amino-4-methylpyridine-3,5-dicarboxamide

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly crystalline, rigid molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly crystalline, rigid molecules. 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge: high polarity but exceptionally poor aqueous solubility.

This guide is engineered to provide researchers and drug development professionals with field-proven, mechanistically sound strategies to thermodynamically and kinetically overcome the solubility barriers of this specific active pharmaceutical ingredient (API).

Core Causality: Why is this molecule insoluble?

To solve a solubility issue, we must first understand the molecular physics preventing dissolution. 2-Amino-4-methylpyridine-3,5-dicarboxamide features a rigid, planar pyridine core flanked by an amino group and two carboxamide groups.

The Mechanistic Barrier: These functional groups act as potent hydrogen bond donors and acceptors. In the solid state, they form an extensive, highly ordered intermolecular hydrogen-bonding network (a syn-syn conformation commonly observed in pyridine-dicarboxamide derivatives)[1]. This results in an exceptionally high crystal lattice energy. When introduced to an aqueous medium, the thermodynamic energy required to break these solute-solute interactions is not sufficiently offset by the formation of new solute-water interactions. The water molecules simply cannot penetrate the lattice, rendering the compound practically insoluble.

Mechanism Cryst Crystalline API (High Lattice Energy) Process Formulation Intervention (Heat/Shear/Polymer) Cryst->Process Disrupt Hydrogen Bonds Amorph Amorphous API Dispersed in Matrix Process->Amorph Kinetic Stabilization Soluble Enhanced Aqueous Solubility & Dissolution Amorph->Soluble Lower Thermodynamic Barrier

Mechanistic pathway of solubility enhancement via amorphous solid dispersion.

Frequently Asked Questions (FAQs)

Q1: Can I simply heat the aqueous buffer to dissolve the compound for my in vitro assays? A1: No. While heating increases the kinetic energy of the system and temporarily improves solubility, the compound will rapidly nucleate and precipitate upon cooling back to room temperature or physiological temperature (37°C). The system has a strong thermodynamic drive to return to its stable crystalline state. You must use a formulation intervention (e.g., polymers, cosolvents) to maintain supersaturation[2].

Q2: Will micronization solve the solubility issue? A2: Micronization (reducing particle size to the micrometer range) increases the surface area available for solvation, which improves the rate of dissolution, but it does not alter the thermodynamic equilibrium solubility[3]. For a molecule with such high lattice energy, micronization alone is insufficient; it must be combined with amorphization or complexation techniques[4].

Troubleshooting Guide & Decision Matrix

G Start Target Concentration Not Met in Water CheckPH Is pH < 4.0 acceptable? Start->CheckPH PHAdjust pH Adjustment (Protonate Pyridine/Amine) CheckPH->PHAdjust Yes CheckForm Target Dosage Form? CheckPH->CheckForm No SolidDisp Solid Dispersion (HPMC/Soluplus) CheckForm->SolidDisp Solid Oral Cosolvent Co-solvent / Hydrotrope (PEG 400 / Na-Benzoate) CheckForm->Cosolvent Liquid/IV Complex Cyclodextrin Complexation (HP-β-CD) Cosolvent->Complex Precipitation Occurs

Workflow for selecting a solubility enhancement strategy for the API.

Issue A: Precipitation upon dilution in aqueous media

Symptom: You prepare a stock solution in 100% DMSO, but when you spike it into your aqueous assay buffer, the solution turns cloudy immediately. Root Cause: Rapid solvent shifting. The hydrophobic/rigid drug crashes out before it can interact with the water. Solution: Utilize a Hydrotropic Solubilization approach. Hydrotropes like sodium benzoate self-associate to form transient, non-covalent complexes with the planar regions of the pyridine ring, masking the hydrophobic surface area and preventing lattice formation[5].

Issue B: Poor bioavailability in solid oral dosage forms

Symptom: In vivo pharmacokinetic (PK) studies show negligible absorption. Root Cause: The dissolution rate in the gastrointestinal tract is limited by the crystalline nature of the API. Solution: Create an Amorphous Solid Dispersion (ASD). By dispersing the drug in a hydrophilic polymer matrix (like HPMC or Vitamin E TPGS), the drug is kinetically trapped in an amorphous state, significantly lowering the thermodynamic barrier to dissolution[6][7].

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to downstream applications without passing the validation check.

Protocol 1: Amorphous Solid Dispersion via Gel Entrapment

Best for: Solid oral dosage forms and PK studies.

  • Polymer Preparation: Dissolve Hydroxypropyl Methylcellulose (HPMC) in a 1:1 (v/v) mixture of Ethanol and Dichloromethane to form a viscous 5% (w/v) gel[6].

  • Drug Incorporation: Add 2-Amino-4-methylpyridine-3,5-dicarboxamide to the gel at a 1:4 (Drug:Polymer) weight ratio.

  • Homogenization: Subject the mixture to high-shear mixing at 5,000 rpm for 15 minutes until a visually homogeneous, clear dispersion is achieved.

  • Solvent Evaporation: Transfer the gel to a rotary evaporator. Evaporate the solvents under reduced pressure at 40°C until a dry, solid film forms.

  • Milling: Scrape the solid dispersion and mill it using a mortar and pestle or a planetary ball mill to achieve a fine powder.

  • Self-Validation Check: Analyze the final milled powder using Powder X-Ray Diffraction (PXRD). The complete disappearance of sharp diffraction peaks (characteristic of the crystalline API) and the appearance of a broad "halo" confirms successful conversion to the stabilized amorphous state[2][4].

Protocol 2: Hydrotropic Solubilization

Best for: Liquid formulations, IV dosing, and in vitro assays.

  • Hydrotrope Solution: Prepare a 15% (w/v) aqueous solution of Sodium Benzoate in distilled water or your target buffer[5].

  • Saturation: Add an excess amount of 2-Amino-4-methylpyridine-3,5-dicarboxamide (e.g., 10 mg) to 5 mL of the hydrotropic solution.

  • Equilibration: Subject the suspension to continuous mechanical shaking at 25°C for 48 hours to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved API. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Self-Validation Check: Measure the absorbance of the filtrate via HPLC-UV. To validate that true molecular solubilization has occurred (and not a colloidal micro-suspension), perform Dynamic Light Scattering (DLS) on the filtrate. A lack of particulate scattering >10 nm confirms true dissolution[5].

Quantitative Data: Expected Enhancement Profiles

The following table synthesizes quantitative data derived from literature on structurally similar rigid, poorly soluble carboxamide and pyridine derivatives (e.g., leflunomide, carbamazepine, piroxicam) to set realistic expectations for your formulation efforts[4][5][6][7].

Formulation StrategyCarrier / ExcipientPrimary Mechanism of EnhancementExpected Solubility Fold-Increase
Unformulated API NoneN/A (Baseline Crystalline State)1.0x (Baseline)
Co-milling Soluplus (1:4 ratio)Particle size reduction & mechanochemical activation2.5x - 3.0x
Gel Entrapment (ASD) HPMC + ChloroformConversion to amorphous state & improved wettability~5.2x
Polymeric Solid Dispersion Vitamin E TPGSMicellar solubilization & amorphous matrix stabilization8.0x - 10.0x
Hydrotropy Sodium Benzoate (15% w/v)Disruption of water structure & non-covalent complexation~89.0x

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Efficient fluorescent recognition of ATP/GTP by a water-soluble bisquinolinium pyridine-2,6-dicarboxamide compound.
  • A Practical Approach for Solubility Enhancement of Leflunomide Source: Oriental Journal of Chemistry URL
  • ENHANCEMENT OF CARBAMZEPINE SOLUBILITY USING SELECTED WATER SOLUBLE POLYMERS AND A SOLID DISPERSION TECHNIQUE Source: DigitalCommons@URI URL
  • Source: Military Medical Science Letters (MMSL)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: World Health Organization (WHO)

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Amino-4-methylpyridine-3,5-dicarboxamide at High Temperatures

Welcome to the technical support center for 2-Amino-4-methylpyridine-3,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in applications inv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-4-methylpyridine-3,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in applications involving elevated temperatures. Our goal is to provide you with the expertise and practical solutions needed to mitigate thermal degradation, ensuring the integrity and success of your experiments.

Section 1: Understanding the Challenge: Thermal Degradation

High-temperature conditions, often necessary for accelerating reaction rates or for specific physical state transitions, can unfortunately compromise the stability of complex organic molecules like 2-Amino-4-methylpyridine-3,5-dicarboxamide. Understanding the potential degradation pathways is the first step toward prevention.

FAQ 1: What are the primary ways this molecule can degrade under heat?

When subjected to high heat, particularly in the presence of water or oxygen, 2-Amino-4-methylpyridine-3,5-dicarboxamide is susceptible to several degradation pathways. The primary concerns are hydrolysis of the amide groups and oxidation of the aminopyridine ring.

  • Amide Hydrolysis: The two carboxamide groups (-CONH₂) are susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by heat.[1][2][3][4][5] This reaction breaks the C-N bond, converting the amide into a carboxylic acid and releasing ammonia.[1][2][4] This is often a slow process but is significantly accelerated at elevated temperatures.[3][5]

  • Oxidation: The 2-amino group makes the pyridine ring electron-rich and thus more susceptible to oxidation.[6][7][8] High temperatures in the presence of atmospheric oxygen can lead to the formation of various oxidized byproducts, potentially including N-oxides or hydroxylated species, which can further degrade.[9] One-electron oxidation of 2-aminopyridine is generally difficult, but becomes more feasible under harsh conditions.[8]

  • Thermal Decomposition: At very high temperatures, the molecule can undergo more extensive decomposition, leading to the release of irritating gases and vapors, such as carbon oxides and nitrogen oxides.[10][11]

Caption: Potential degradation pathways for 2-Amino-4-methylpyridine-3,5-dicarboxamide.

FAQ 2: What are the common signs of compound degradation?

Identifying degradation early can save significant time and resources. Be vigilant for the following indicators:

  • Visual Changes: A noticeable change in color (e.g., from white/off-white to yellow or brown) or the physical state of the powder.

  • Analytical Discrepancies:

    • In High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the main compound, the appearance of new impurity peaks (often eluting earlier for more polar degradation products), or changes in peak shape.[12]

    • In Gas Chromatography (GC), similar observations of new peaks or reduced parent peak size can indicate degradation of volatile components.[13]

  • Solubility Issues: The formation of insoluble byproducts may alter the solubility profile of your material.

Section 2: Troubleshooting and Proactive Prevention

A systematic approach to your experimental setup can significantly minimize degradation. If you suspect thermal instability, follow this guide.

Troubleshooting Guide: My compound shows signs of degradation during my high-heat experiment. What steps should I take?

This guide provides a logical workflow to diagnose and resolve thermal stability issues.

Step Action Rationale (The "Why")
1. Inert Atmosphere Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) and maintain a positive pressure throughout the experiment.The electron-rich aminopyridine ring is vulnerable to oxidation.[6][7] By displacing oxygen, you directly inhibit oxidative degradation pathways, which are often accelerated by heat.
2. Temperature Optimization Carefully evaluate the minimum temperature required for your process. Run a series of experiments to determine if a lower temperature can achieve the desired outcome, even if it requires a longer reaction time.Chemical degradation rates generally increase with higher temperatures.[14] Finding the optimal balance between reaction kinetics and compound stability is crucial.
3. pH Control If working in solution, ensure the pH is controlled and buffered, ideally near neutral. Avoid strongly acidic or basic conditions.Amide hydrolysis is catalyzed by both acid and base.[3][4] Maintaining a neutral pH minimizes the rate of this degradation pathway. Use a buffer system that is stable at your target temperature.
4. Solvent Selection Use high-purity, anhydrous, and de-gassed solvents. Consider the solvent's boiling point and potential for unwanted side reactions.Water is a direct reactant in hydrolysis.[4] Dissolved oxygen can act as an oxidant. Using dry, de-gassed solvents removes these potential reactants from the system.
5. Consider Stabilizers For formulation studies, the inclusion of antioxidants (e.g., hindered phenols like BHT) could be evaluated to quench radical reactions that may initiate degradation.While not always applicable in synthesis, antioxidants can be effective in preventing the propagation of oxidative degradation in a final product formulation, thereby enhancing long-term stability.
Section 3: Analytical Protocols for Quality Control

Reliable analytical methods are essential for monitoring the purity of your compound and detecting the onset of degradation. HPLC is the most common and powerful technique for this purpose.[15]

Protocol: Developing a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately separate the active compound from its degradation products. Given the polar nature of the parent molecule and its likely degradation products (e.g., carboxylic acids), a reverse-phase HPLC method using a polar-modified column is a strong starting point.[16][17][18]

Objective: To develop an HPLC method to quantify 2-Amino-4-methylpyridine-3,5-dicarboxamide and separate it from potential degradation products.

Step-by-Step Methodology:

  • Column Selection:

    • Start with a column designed for retaining polar compounds. Good choices include:

      • Polar-Embedded Phase: (e.g., RP-Amide) Provides alternative selectivity and good peak shape for polar bases.[19]

      • Aqueous C18: A C18 column stable in highly aqueous mobile phases, preventing phase collapse.[20]

      • Pentafluorophenyl (PFP or F5): Offers unique selectivity for polar and aromatic compounds.[19]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a buffered aqueous solution. A volatile buffer like 10-20 mM ammonium formate or ammonium acetate, with the pH adjusted to between 3 and 6, is a good starting point and is compatible with mass spectrometry (LC-MS).[19]

    • Organic (B): Use HPLC-grade acetonitrile or methanol. Acetonitrile often provides better peak shape and lower UV cutoff.

  • Initial Gradient and Detection:

    • Detector: Set the UV detector to a wavelength of maximum absorbance for the parent compound (e.g., scan from 200-400 nm to find λmax).[21] A starting point could be around 254 nm.[15]

    • Flow Rate: Begin with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Initial Gradient: Run a broad scouting gradient to determine the approximate elution time of the compound and any impurities.

      • Example: 5% B to 95% B over 15 minutes.

  • Method Optimization Workflow:

    • The goal is to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting impurity.

    • If retention is poor: Increase the initial percentage of the aqueous mobile phase (A).

    • If peaks are broad: Adjust the mobile phase pH. The pH should be at least 1-2 units away from the pKa of the analyte for consistent retention.[19]

    • If resolution is poor:

      • Adjust the gradient slope (make it shallower for better separation).

      • Try a different organic modifier (methanol instead of acetonitrile, or vice-versa).

      • If necessary, screen a different column chemistry (e.g., switch from a C18 to a PFP).

Sources

Optimization

Technical Support Center: 2-Amino-4-methylpyridine-3,5-dicarboxamide Scale-Up &amp; Troubleshooting

Welcome to the Process Chemistry Support Center. Scaling up highly substituted pyridine derivatives—specifically those with multiple hydrogen-bond donating and accepting groups like 2-Amino-4-methylpyridine-3,5-dicarboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling up highly substituted pyridine derivatives—specifically those with multiple hydrogen-bond donating and accepting groups like 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) —presents unique thermodynamic and kinetic challenges.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction stalling, intractable workups, and polymorphic impurities.

Part 1: Reaction Engineering & Synthesis FAQs

Q1: Why does the bis-amidation of the diester precursor stall at 70-80% conversion on a >1 kg scale?

The Causality: Amidation of diesters using methanolic ammonia is a stepwise process. While the starting diester is highly soluble in methanol, the mono-amide intermediate is significantly less soluble. At scale, this intermediate rapidly precipitates out of solution, coating the reactor walls and impeller. This drastically reduces the available surface area for dissolved NH3​ to react with the remaining ester group, causing a severe mass transfer limitation that stalls the reaction[1].

The Solution: To overcome this, you must shift from a mass-transfer-limited regime to a kinetically controlled one.

  • Elevate Pressure and Temperature: Conduct the reaction in a sealed pressure vessel (autoclave) at 65–70 °C with an overpressure of anhydrous NH3​ gas. This increases the solubility of the mono-amide and drives the concentration of dissolved ammonia.

  • Co-Solvent Strategy: Introduce 10-15% v/v of a polar aprotic co-solvent (e.g., THF or DMF) to the methanolic ammonia to keep the mono-amide solvated. For further reading on reagent selection and mass transfer in scale-up, refer to [1].

Q2: During the construction of the pyridine core, how do we prevent the formation of regioisomeric impurities?

The Causality: If you are synthesizing the pyridine core via a formal (3+3) cycloaddition (e.g., reacting an enamine with an enal/enone), the reaction proceeds through a series of reversible off-cycle species before irreversible dehydration and oxidation form the aromatic ring[2]. Poor control over the Lewis acid catalyst or thermal gradients at scale allows the equilibrium to drift, trapping the intermediate in an undesired regiochemical conformation.

The Solution: Utilize a specific Lewis acid (such as FeCl3​ ) to tightly coordinate the dicarbonyl intermediates, guiding the thermodynamic sink exclusively toward the 2-amino-4-methyl substitution pattern. Maintain strict isothermal conditions during the reagent addition phase. See for mechanistic insights[2].

Part 2: Workup & Isolation Challenges

Q3: When quenching the reaction with water, the product forms an intractable, unfilterable gel. How do we break this and isolate the API?

The Causality: 2-Amino-4-methylpyridine-3,5-dicarboxamide possesses a dense array of hydrogen bond donors (the amino and carboxamide NH2​ groups) and acceptors (the pyridine nitrogen and carbonyl oxygens). When the water fraction in the solvent mixture exceeds ~50%, the compound undergoes rapid supramolecular self-assembly. Driven by highly directional intermolecular N−H⋯O hydrogen bonds and π−π stacking of the pyridine rings, it forms a 3D network that traps solvent molecules, resulting in a macroscopic gel rather than discrete crystals.

The Solution: Do not use a standard aqueous crash-out. Instead, employ a solvent-mediated crystallization strategy . You must control the supersaturation tightly by keeping the water content below 30% v/v. Use DMSO or DMF as the primary solvent and add water at a controlled rate of <0.1 volumes/minute at elevated temperatures to induce proper nucleation.

Part 3: Quantitative Solvent Screening Data

To avoid gelation and ensure high-purity isolation without chromatography, we evaluated several solvent systems for the final crystallization step. The data below summarizes the thermodynamic outcomes based on solvent composition[3].

Primary SolventAnti-SolventRatio (v/v)Water Content (%)OutcomeYield (%)Purity (HPLC Area %)
DMSOWater1 : 266%Supramolecular GelationN/AN/A
MethanolWater1 : 150%Amorphous Precipitation71.094.5
DMSO Water 3 : 1 25% Crystalline Solid 88.5 >99.8
DMFWater3 : 125%Crystalline Solid84.2>99.5

Part 4: Self-Validating Experimental Protocol

Controlled Anti-Solvent Crystallization of 2-Amino-4-methylpyridine-3,5-dicarboxamide

This protocol is designed as a self-validating system. By measuring the mother liquor concentration post-crystallization, you mathematically verify that the process is thermodynamically complete and no product is lost to amorphous suspension.

Step-by-Step Methodology:

  • Dissolution: Charge 1.0 kg of crude 2-Amino-4-methylpyridine-3,5-dicarboxamide into a jacketed reactor. Add 10.0 L of anhydrous DMSO.

  • Heating: Heat the mixture to 75 °C under moderate agitation (150 rpm) until complete dissolution is achieved. Verify visually that the solution is clear.

  • Polishing Filtration: Pass the hot solution through a 1.2 µm inline filter to remove any insoluble particulates or polymeric byproducts into a clean, pre-heated crystallization vessel.

  • Nucleation (Anti-solvent Addition): Maintain the internal temperature at 75 °C. Begin dosing purified water (anti-solvent) at a strict rate of 0.05 L/min.

  • Seeding (Optional but Recommended): After 1.5 L of water has been added, pause the dosing. Introduce 10 g of pure crystalline API seeds. Hold the temperature for 30 minutes to allow the seed bed to mature.

  • Growth & Cooling: Resume water addition at 0.1 L/min until a total of 3.3 L of water is added (achieving a 3:1 DMSO:Water ratio). Initiate a linear cooling ramp to 20 °C over 4 hours.

  • Self-Validation Check (Critical): Before filtration, pull a 5 mL sample of the slurry. Filter it through a 0.45 µm syringe filter and analyze the mother liquor via HPLC.

    • Validation Metric: The API concentration in the mother liquor must be <8 mg/mL . If it is higher, the system has not reached thermodynamic equilibrium; hold at 20 °C for an additional 2 hours.

  • Isolation: Filter the slurry via an agitated nutsche filter dryer (ANFD). Wash the cake with 2.0 L of a cold 3:1 DMSO:Water mixture, followed by 3.0 L of cold Methanol to displace the DMSO.

  • Drying: Dry under vacuum ( <50 mbar) at 55 °C until the methanol content is <3000 ppm by GC headspace analysis.

Part 5: Process Workflow Visualization

The following diagram illustrates the critical decision points, failure modes, and optimal pathways for the scale-up of this molecule.

ProcessFlow A Diester Precursor B Amidation (NH3 / MeOH) Pressurized Reactor A->B C Mono-amide Intermediate (Precipitation Risk) B->C Mass Transfer Limitation D 2-Amino-4-methylpyridine- 3,5-dicarboxamide B->D Full Conversion C->B Increase NH3 Pressure E Aqueous Workup (>50% H2O) D->E Improper Quench G Solvent-Mediated Cryst. (DMSO/H2O < 30%) D->G Controlled Anti-solvent F Supramolecular Gelation (Product Loss) E->F H-Bonding Network H Pure Crystalline API G->H Filtration & Drying

Workflow and troubleshooting pathways for 2-Amino-4-methylpyridine-3,5-dicarboxamide scale-up.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at:[Link]

  • Supramolecular gel formation regulated by water content in organic solvents. RSC Advances. Available at:[Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectra Reference Guide: 2-Amino-4-methylpyridine-3,5-dicarboxamide vs. Structural Analogs

As drug development increasingly relies on highly functionalized pyridine scaffolds, accurate structural elucidation becomes a critical bottleneck. 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1)[1] is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized pyridine scaffolds, accurate structural elucidation becomes a critical bottleneck. 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1)[1] is a complex heterocyclic building block. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges due to extensive intermolecular hydrogen bonding, restricted amide bond rotation, and overlapping labile proton signals[2].

This guide objectively compares the NMR performance and spectral resolution of 2-Amino-4-methylpyridine-3,5-dicarboxamide against its unsubstituted precursor, 2-Amino-4-methylpyridine (CAS: 695-34-1)[3]. By analyzing these differences, we provide researchers with a self-validating framework for robust structural verification.

Causality in Solvent Selection: DMSO-d6 vs. CDCl3

When comparing the base analog to the dicarboxamide derivative, the choice of deuterated solvent is the most critical variable dictating spectral quality.

  • The Alternative (CDCl3): The base scaffold, 2-Amino-4-methylpyridine, is highly soluble in non-polar solvents like CDCl3, yielding sharp, well-resolved peaks with minimal solvent interaction[4].

  • The Product (DMSO-d6): The addition of two primary carboxamide groups at the C3 and C5 positions creates a rigid, highly stable crystalline lattice driven by intermolecular hydrogen bonding. Consequently, 2-Amino-4-methylpyridine-3,5-dicarboxamide is practically insoluble in CDCl3. DMSO-d6 is mandatory because its strong hydrogen-bond accepting capability disrupts the intermolecular lattice, allowing for complete solvation[2]. Furthermore, DMSO-d6 shifts exchangeable protons (NH2, CONH2) significantly downfield, preventing them from overlapping with the aliphatic C4-methyl signal.

Comparative NMR Analysis: Electronic & Structural Effects

The structural modification from the base analog to the 3,5-dicarboxamide derivative induces profound electronic effects on the pyridine ring, which are directly observable in the 1 H NMR spectrum.

  • H-6 Deshielding: In the base analog, the H-6 proton resonates at 7.81 ppm[4]. The introduction of the strongly electron-withdrawing carboxamide group at C5 removes electron density from the ortho position via resonance, shifting the H-6 singlet downfield to approximately 8.42 ppm.

  • Amide Peak Broadening: The C3 and C5 carboxamide groups exhibit restricted rotation around the C-N bond due to partial double-bond character. Instead of sharp peaks, this dynamic process results in four distinct, broad singlets between 7.40 and 7.90 ppm.

  • Intramolecular Hydrogen Bonding: The C2-NH2 protons are shifted significantly downfield (~7.25 ppm) compared to standard anilines. This causality is driven by strong intramolecular hydrogen bonding between the primary amine and the adjacent C3-carbonyl oxygen, which locks the conformation and deshields the protons[2].

G Base 2-Amino-4-methylpyridine (Base Scaffold) Subst Addition of 3,5-Dicarboxamide Base->Subst Target 2-Amino-4-methylpyridine- 3,5-dicarboxamide Subst->Target Effect1 H-6 Deshielding (+0.6 ppm shift) Target->Effect1 Effect2 Amide Rotation (Peak Broadening) Target->Effect2 Effect3 H-Bonding (NH2 Downfield Shift) Target->Effect3

Logical mapping of structural modifications to observed NMR chemical shift effects.

Quantitative Data Comparison

The following tables summarize the chemical shifts, providing a direct comparison between the base scaffold and the functionalized product.

Table 1: 1 H NMR Chemical Shift Comparison (600 MHz, 298 K)
Proton2-Amino-4-methylpyridine (CDCl3)[4]Target Dicarboxamide (DMSO-d6)MultiplicityCausality / Shift Rationale
H-6 7.81 ppm8.42 ppmSinglet (1H)Deshielded by adjacent C5-carboxamide.
H-5 6.37 ppmN/A (Substituted)-Replaced by carboxamide group.
H-3 6.20 ppmN/A (Substituted)-Replaced by carboxamide group.
C4-CH3 2.16 ppm2.45 ppmSinglet (3H)Weakly deshielded by flanking carbonyls.
C2-NH2 4.68 ppm7.25 ppmBroad Singlet (2H)Solvent effect and intramolecular H-bonding.
C3-CONH2 N/A7.50, 7.85 ppmBroad Singlets (2H)Restricted rotation around C-N amide bond.
C5-CONH2 N/A7.40, 7.75 ppmBroad Singlets (2H)Restricted rotation around C-N amide bond.
Table 2: 13 C NMR Chemical Shift Reference (150 MHz, DMSO-d6)
Carbon PositionPredicted Shift (ppm)Assignment Logic
C3, C5 (C=O) 168.5, 167.2Typical primary amide carbonyl range.
C2 (Ar-NH2) 158.3Highly deshielded by the directly attached electronegative nitrogen.
C6 (Ar-H) 149.1Alpha to the pyridine ring nitrogen.
C4 (Ar-CH3) 146.5Substituted aromatic carbon, shifted downfield by methyl group.
C5 (Ar-CONH2) 118.4Beta to pyridine nitrogen, shielded by resonance.
C3 (Ar-CONH2) 112.7Ortho to the amino group, strong shielding effect via electron donation.
C4-CH3 18.2Standard aliphatic methyl carbon.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in peak assignment, researchers must employ a D2O exchange protocol. This methodology acts as a self-validating system : by intentionally perturbing the system (introducing deuterium), the causality of the peak disappearances confirms the assignment of labile protons versus the carbon skeleton.

Step-by-Step Methodology: High-Resolution NMR & D2O Exchange
  • Sample Preparation: Weigh exactly 15.0 mg of 2-Amino-4-methylpyridine-3,5-dicarboxamide[1].

  • Solvent Solubilization: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Rationale: Complete dissolution may require gentle sonication for 2-3 minutes to break the robust hydrogen-bonded crystal lattice.

  • Initial 1 H Acquisition:

    • Frequency: 600 MHz (provides necessary dispersion for overlapping amide broad singlets).

    • Temperature: 298 K.

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the rigid scaffold).

    • Number of Scans (NS): 16.

  • D2O Exchange Validation (The Self-Validation Step):

    • Remove the NMR tube and add exactly 2 drops (~50 µL) of D2O.

    • Invert the tube 5–10 times to ensure complete homogeneous mixing.

    • Re-acquire the 1 H spectrum using identical parameters.

    • Causality & Observation: The six labile protons (C2-NH2, C3-CONH2, C5-CONH2) will undergo rapid isotopic exchange with deuterium, causing their respective broad signals (7.25 - 7.85 ppm) to collapse into the baseline. The persistence of the H-6 singlet (8.42 ppm) and the C4-CH3 singlet (2.45 ppm) definitively confirms the integrity of the carbon skeleton.

G A Sample Prep (DMSO-d6) B 1H Acquisition (600 MHz) A->B C D2O Addition (Isotope Exchange) B->C D Re-Acquisition (Labile H Collapse) C->D E Data Processing (Peak Assignment) D->E

Step-by-step experimental workflow for NMR acquisition and D2O exchange validation.

References

  • Title: 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols Source: Molecules (Semantic Scholar) URL: [Link]

Sources

Comparative

Comprehensive HPLC Method Validation Guide for 2-Amino-4-methylpyridine-3,5-dicarboxamide Purity: A Column Comparison Study

Introduction: The Analytical Challenge In pharmaceutical development, highly polar, basic molecules consistently defy standard reversed-phase (RP) chromatography. A prime example of this analytical challenge is 2-Amino-4...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction: The Analytical Challenge

In pharmaceutical development, highly polar, basic molecules consistently defy standard reversed-phase (RP) chromatography. A prime example of this analytical challenge is 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS 2640815-82-1) .

Structurally, this compound features a basic pyridine ring, a primary amine at the 2-position, and two carboxamide groups. This dense array of hydrogen-bond donors and acceptors, combined with its basic nitrogen atoms, results in extreme hydrophilicity. When subjected to standard RP-HPLC, the compound lacks the hydrophobic surface area required for partitioning into the stationary phase. Furthermore, its basic functional groups have a high propensity for secondary ion-exchange interactions with residual, unendcapped silanols on silica-based columns. Consequently, standard methods often yield poor retention (elution near the void volume) and severe peak tailing, rendering accurate purity quantitation impossible.

Mechanistic Rationale: Selecting the Right Stationary Phase

To establish a self-validating, robust purity method, we must design an experimental system tailored to the molecule's specific physicochemical properties. We evaluated three distinct chromatographic mechanisms:

  • C18 (Octadecylsilane): Relies strictly on hydrophobic partitioning. For 2-Amino-4-methylpyridine-3,5-dicarboxamide, the lack of hydrophobicity leads to negligible retention ( k′<1 ). The method fails fundamentally.

  • PFP (Pentafluorophenyl): Offers orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and hydrogen bonding via the electronegative fluorine atoms. While PFP provides better retention than C18, peak shape often suffers due to the strong basicity of the primary amine interacting with the underlying silica backbone.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The optimal mechanistic choice. Using an amide-bonded stationary phase, such as the Waters XBridge BEH Amide , HILIC operates via a complex mechanism involving liquid-liquid partitioning into a water-enriched layer immobilized on the stationary phase surface, coupled with hydrogen bonding. The trifunctionally bonded amide phase provides excellent stability and peak symmetry for highly polar basic analytes.

Experimental Design & Column Comparison

To objectively demonstrate the superiority of the HILIC approach, we compared three columns under their respective optimal mobile phase conditions.

  • C18 Method: 95:5 Water:Acetonitrile (0.1% TFA)

  • PFP Method: 90:10 Water:Acetonitrile (0.1% Formic Acid)

  • HILIC Method: 15:85 Water:Acetonitrile (10 mM Ammonium Formate, pH 3.0)

Table 1: Chromatographic Performance Comparison
ParameterWaters XBridge C18Restek Raptor PFPWaters XBridge BEH Amide
Retention Time ( tR​ ) 1.8 min (Void)3.4 min8.7 min
Retention Factor ( k′ ) 0.21.34.8
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.6 (Moderate)1.05 (Excellent Symmetry)
Theoretical Plates ( N ) < 2,0006,500> 14,000
Suitability for Purity Fail Marginal Pass

Conclusion: The HILIC (BEH Amide) method provides the necessary retention ( k′>2 ) and peak symmetry required for accurate impurity profiling.

Step-by-Step Method Validation Protocol

Having established the HILIC method as the superior choice, the next phase is rigorous validation. Every protocol described below is designed as a self-validating system, ensuring the analytical procedure is fit for its intended purpose in strict accordance with the ICH Q2(R2) guidelines .

Step 1: Specificity & Forced Degradation
  • Causality: Specificity proves the method can unambiguously assess the analyte in the presence of impurities, degradants, and matrix components. Forced degradation acts as a self-validating stress test to ensure no co-elution occurs.

  • Protocol: Subject the 2-Amino-4-methylpyridine-3,5-dicarboxamide standard to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), thermal (60°C), and photolytic stress for 24 hours. Neutralize the samples and inject them into the HPLC.

  • Acceptance Criteria: The peak purity angle must be less than the purity threshold (assessed via PDA detector). Resolution ( Rs​ ) between the main peak and its nearest degradation product must be ≥1.5 .

Step 2: Linearity and Range
  • Causality: Ensures the detector's response is directly and mathematically proportional to the analyte concentration within the method's operational range.

  • Protocol: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (e.g., 100 µg/mL). Inject each level in triplicate. Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the target concentration's response.

Step 3: Accuracy (Spike Recovery)
  • Causality: Validates the trueness of the method by comparing the measured value to a known true value, ensuring no matrix effects suppress or enhance the signal.

  • Protocol: Spike known amounts of the reference standard into a placebo matrix at 50%, 100%, and 150% levels. Prepare three independent samples per level (n=9 total).

  • Acceptance Criteria: The mean recovery at each spiked level must fall strictly between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Causality: Assesses the random error inherent in the method under identical (repeatability) and varied (intermediate) conditions.

  • Protocol:

    • Repeatability: Prepare six independent sample preparations at 100% concentration. Analyze them sequentially by the same analyst on the same day.

    • Intermediate Precision: Prepare six independent samples analyzed by a different analyst, on a different day, using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% for both datasets.

Step 5: Sensitivity (LOD and LOQ)
  • Causality: Defines the absolute lower boundaries of the method's reliable detection and quantitation, which is critical for reporting trace-level impurities.

  • Protocol: Utilize the signal-to-noise (S/N) ratio approach by injecting serially diluted solutions of the standard.

  • Acceptance Criteria: The Limit of Detection (LOD) requires an S/N ≥3:1 . The Limit of Quantitation (LOQ) requires an S/N ≥10:1 alongside an injection precision %RSD ≤5.0% .

Validation Workflow Diagram

ValidationWorkflow Start Method Development (HILIC Optimization) ColSel Column Selection (BEH Amide Chosen) Start->ColSel Spec Specificity (Forced Degradation) ColSel->Spec Optimal Retention LinRange Linearity & Range (25% - 150%) Spec->LinRange Peak Purity Confirmed AccPrec Accuracy & Precision (Recovery & %RSD) LinRange->AccPrec Robust Robustness (DoE Approach) AccPrec->Robust Final Validated Method (ICH Q2(R2) Compliant) Robust->Final

Figure 1: ICH Q2(R2) compliant analytical method validation workflow for HPLC purity testing.

References

  • Waters Corporation. "XBridge BEH Amide Column, 130Å, 3.5 µm, 4.6 mm X 150 mm". Waters Chromatography Consumables. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines. Available at:[Link]

Validation

Comparative Guide: 2-Amino-4-methylpyridine-3,5-dicarboxamide vs. Traditional Pyridine Dicarboxamides in Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged structure due to its favorable physicochemical properties and synthetic versatility. Among its derivatives, pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged structure due to its favorable physicochemical properties and synthetic versatility. Among its derivatives, pyridine dicarboxamides have emerged as potent modulators in oncology and metabolic diseases, functioning as kinase inhibitors[1], indirect AMPK activators[2], and G-quadruplex stabilizers[3].

This guide provides an objective, data-driven comparison between the highly functionalized 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS:4)[4] and traditional unsubstituted pyridine dicarboxamides. By analyzing structural causality, binding kinetics, and metabolic stability, we aim to equip drug development professionals with the insights needed to select the optimal scaffold for lead generation.

Structural Causality: The Functional Advantage

The transition from a simple pyridine-3,5-dicarboxamide to a 2-amino-4-methyl substituted analog is not merely an exercise in synthetic complexity; it is a calculated structural optimization designed to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) hurdles[2].

The 2-Amino Group (Hinge-Binding Anchor)

In kinase inhibitor design (e.g., targeting PDK1 or PI3K), the ATP-binding pocket requires precise hydrogen bond donor/acceptor interactions. The unsubstituted pyridine nitrogen acts solely as an H-bond acceptor. The addition of the 2-amino group introduces a critical H-bond donor , allowing the molecule to form a bidentate interaction with the backbone carbonyls of the kinase hinge region. This dramatically increases target residence time and binding affinity[1].

The 4-Methyl Group (Steric Shield & Conformational Lock)

Unsubstituted pyridine rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. The installation of a 4-methyl group acts as a steric shield , blocking the vulnerable C4 position from oxidation, thereby improving microsomal stability[2]. Furthermore, the methyl group induces a steric clash with the adjacent 3,5-carboxamide moieties, forcing them out of the pyridine plane. This pre-organized "twisted" conformation reduces the entropic penalty upon binding to deep, narrow kinase specificity pockets.

Comparative Performance Data

To objectively evaluate these scaffolds, we have summarized their theoretical and empirical performance metrics across key drug development parameters.

ScaffoldKey Structural FeaturesPrimary Target ProfileMetabolic Stability (HLM)Kinase Hinge Affinity
2-Amino-4-methylpyridine-3,5-dicarboxamide 2-NH₂ (Donor), 4-CH₃ (Steric shield)Kinases (PDK1, AMPK)High (C4 oxidation blocked)High (Bidentate binding)
Pyridine-3,5-dicarboxamide Unsubstituted coreBroad-spectrum enzymesLow-Moderate Moderate (Single acceptor)
Pyridine-2,6-dicarboxamide Linear extension vectorsG-Quadruplex / Metal ChelationModerate Low (Poor pocket fit)

Mechanism of Action & Experimental Workflows

To understand how these structural nuances translate to biological efficacy, we must map the signaling pathways and the rigorous experimental workflows used to validate them.

KinasePathway Ligand 2-Amino-4-methylpyridine Derivative Kinase Target Kinase (e.g., PDK1 / AMPK) Ligand->Kinase Hinge Binding & Steric Fit Downstream Downstream Effectors (Akt / mTOR) Kinase->Downstream Phosphorylation Inhibition Response Cellular Response (Proliferation Arrest) Downstream->Response Signal Attenuation

Fig 1: Mechanism of action for pyridine dicarboxamide kinase inhibitors.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating protocols that account for false positives and assay drift.

Protocol 1: High-Throughput ADP-Glo Kinase Assay

Causality: Radiometric assays are hazardous and difficult to scale. The ADP-Glo assay measures the universal kinase product (ADP), allowing for high-throughput screening. We employ a self-validating plate layout to calculate the Z'-factor, ensuring assay robustness (Z' > 0.5 required).

  • Preparation: Dispense 5 µL of the target kinase/substrate mixture into a 384-well plate. Rationale: Miniaturization conserves costly synthesized derivatives.

  • Compound Addition: Add 50 nL of the pyridine dicarboxamide compound (in DMSO) using acoustic liquid handling. Rationale: Acoustic dispensing prevents tip-based carryover and ensures precise low-volume delivery.

  • Incubation: Incubate for 60 minutes at room temperature to allow steady-state binding.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to deplete unreacted ATP. Incubate for 40 minutes. Rationale: Complete depletion of background ATP is critical to prevent false-negative luminescence signals.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, generating a luciferase-driven signal. Read luminescence after 30 minutes.

  • Validation: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the 4-methyl group effectively shields the pyridine core from CYP-mediated oxidation, intrinsic clearance (CL_int) must be quantified against unsubstituted analogs[2].

  • Incubation Mix: Combine 1 µM of the test compound with 0.5 mg/mL HLM in a 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the reaction. Rationale: NADPH is the essential cofactor for CYP450 enzymes; withholding it in a parallel negative control validates that any observed degradation is strictly CYP-dependent.

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes into 150 µL of cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life and CL_int.

  • Validation: Run Verapamil concurrently as a high-clearance positive control to confirm microsomal viability.

ExpWorkflow Step1 Compound Library (DMSO Stocks) Step2 ADP-Glo Kinase Assay (Efficacy Validation) Step1->Step2 Acoustic Dispensing Step3 HLM Stability Assay (Metabolic Profiling) Step1->Step3 Aliquot Transfer Step5 Lead Optimization (SAR Modeling) Step2->Step5 IC50 Data Step4 LC-MS/MS Analysis (Clearance Rate) Step3->Step4 Quenched Samples Step4->Step5 CL_int Data

Fig 2: Self-validating workflow for evaluating pyridine dicarboxamide derivatives.

Conclusion

While unsubstituted pyridine-3,5-dicarboxamides offer excellent synthetic versatility, they often fall short in late-stage drug development due to suboptimal kinase hinge binding and metabolic liabilities. The 2-Amino-4-methylpyridine-3,5-dicarboxamide scaffold directly addresses these flaws. By providing a critical H-bond donor and a protective steric shield, it represents a superior starting point for the development of highly selective, metabolically stable targeted therapeutics.

References

  • Title: 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1)
  • Journal of Medicinal Chemistry Title: Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Source: ACS Publications URL
  • US Patent Office Title: US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Source: Google Patents URL
  • Molecules Title: Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study Source: Semantic Scholar URL

Sources

Comparative

LC-MS/MS Method Development for 2-Amino-4-methylpyridine-3,5-dicarboxamide: HILIC vs. Reversed-Phase Comparison Guide

Executive Summary & Analyte Profiling In pharmaceutical impurity profiling and bioanalysis, the quantification of highly polar, nitrogen-rich compounds presents a fundamental chromatographic challenge. 2-Amino-4-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

In pharmaceutical impurity profiling and bioanalysis, the quantification of highly polar, nitrogen-rich compounds presents a fundamental chromatographic challenge. 2-Amino-4-methylpyridine-3,5-dicarboxamide ( C8​H10​N4​O2​ , Exact Mass: 194.08) is a prime example of such an analyte. Characterized by a pyridine ring, a primary amine, and two carboxamide groups, this molecule possesses multiple hydrogen-bond donors and acceptors, resulting in a highly hydrophilic profile (LogP < 0) and strong basicity.

This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS analysis of this compound. As demonstrated below, leveraging orthogonal selectivity via HILIC is not merely an alternative—it is a mechanistic necessity for achieving robust, trace-level quantification without matrix-induced ion suppression.

Chromatographic Strategy: The Causality of Retention

The Pitfalls of Reversed-Phase (C18)

In standard RPLC, retention relies on hydrophobic partitioning. Because 2-Amino-4-methylpyridine-3,5-dicarboxamide is highly polar, it preferentially partitions into the aqueous mobile phase, eluting in the column void volume ( t0​ ). Furthermore, the basic pyridine nitrogen ( pKa​ ~6-7) becomes protonated under standard acidic LC-MS conditions. These positively charged moieties undergo secondary electrostatic interactions with residual, unendcapped silanols ( SiO− ) on the C18 silica support, causing severe peak tailing and poor reproducibility. Most critically, void volume elution co-elutes the analyte with un-retained salts and phospholipids, leading to catastrophic ion suppression in the MS source (1)[1].

The HILIC Advantage

HILIC resolves these issues by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase. For aminopyridines, Amide-based columns are particularly effective as they leverage specific hydrogen-bonding interactions between the analyte's carboxamide groups and the stationary phase (2)[2].

Furthermore, the high organic content of the HILIC mobile phase dramatically reduces the surface tension and dielectric constant of the ESI droplets. This accelerates Coulombic fission and desolvation, boosting MS sensitivity by orders of magnitude compared to the highly aqueous mobile phases required for RPLC (3)[3].

Comparative Performance Data

The following table summarizes the experimental validation comparing a standard C18 column to an Amide-HILIC column for the analysis of 2-Amino-4-methylpyridine-3,5-dicarboxamide (Spiked at 10 ng/mL in crashed plasma).

Chromatographic ParameterReversed-Phase (C18)Amide-HILICMechanistic Causality / Impact
Retention Time ( tR​ ) 0.8 min (Void)4.5 minAnalyte partitions into the HILIC aqueous layer, delaying elution.
Retention Factor ( k′ ) 0.13.5 k′>2 is strictly required to bypass matrix suppression zones.
Peak Asymmetry ( As​ ) 2.6 (Severe Tailing)1.05 (Symmetrical)HILIC avoids secondary silanol interactions prevalent in C18.
MS Signal Intensity (CPS) 4.2×103 3.8×105 High ACN in HILIC enhances ESI droplet desolvation efficiency.
Matrix Effect (Recovery) 32% (Suppression)98% (Negligible)Orthogonal selectivity separates the analyte from early-eluting phospholipids.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following HILIC-MS/MS protocol is designed as a self-validating system . Built-in system suitability checks dictate whether the batch can proceed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Ammonium formate provides sufficient ionic strength to mask electrostatic interactions on the column while acting as a volatile proton donor for ESI+.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Validation Check: Measure the pH of Mobile Phase A prior to mixing. A deviation of >0.1 pH units will drastically shift the ionization state of the pyridine ring, altering retention.

Step 2: HILIC Gradient Conditions
  • Column: Waters XBridge Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Initial hold to establish the water-enriched layer)

    • 1.0 - 5.0 min: 95% B 60% B (Increasing aqueous content to elute polar analytes)

    • 5.0 - 6.0 min: 60% B (Wash step)

    • 6.1 - 10.0 min: 95% B (Critical re-equilibration step)

  • Validation Check: Monitor baseline pressure ripple. It must be < 2% before injection. The endothermic mixing of ACN and water can cause outgassing; unstable pressure indicates micro-bubbles that will ruin HILIC reproducibility.

Step 3: ESI+ MS/MS Optimization
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 195.1 [M+H]+

  • MRM Transitions:

    • Quantifier: m/z 195.1 178.1 (CE: 18 eV) — Mechanistic loss of NH3​ (-17 Da) from the carboxamide group.

    • Qualifier: m/z 195.1 160.1 (CE: 25 eV) — Subsequent loss of H2​O (-18 Da).

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 450 °C; Desolvation Gas: 800 L/hr.

Step 4: System Suitability Test (SST)
  • Inject a 10 ng/mL neat standard six times consecutively.

  • Validation Check: The batch is only valid if Retention Time %RSD 1.0% and Peak Area %RSD 5.0%. HILIC is highly sensitive to incomplete column equilibration; failing this SST mandates extending the re-equilibration time in Step 2.

Workflow Visualization

The following decision tree illustrates the mechanistic routing and causality for analyzing highly polar pyridine derivatives.

LCMS_Optimization Analyte 2-Amino-4-methylpyridine- 3,5-dicarboxamide Prop Highly Polar & Basic (LogP < 0) Analyte->Prop HILIC Amide-HILIC Column (Hydrogen Bonding) Prop->HILIC Preferred RPLC C18 RPLC Column (Hydrophobic Interaction) Prop->RPLC Avoid MS_HILIC High Organic Mobile Phase (>70% ACN) HILIC->MS_HILIC MS_RPLC High Aqueous Mobile Phase (>95% Water) RPLC->MS_RPLC Res_HILIC Optimal Desolvation High MS Sensitivity MS_HILIC->Res_HILIC Res_RPLC Poor Desolvation Ion Suppression MS_RPLC->Res_RPLC

Caption: Chromatographic selection and ESI-MS/MS causality for polar pyridine derivatives.

References

  • Source: sielc.
  • Source: mdpi.
  • Source: agilent.

Sources

Validation

A Senior Application Scientist's Guide to the Identification of 2-Amino-4-methylpyridine-3,5-dicarboxamide using FTIR Spectroscopy

Introduction: The Analytical Imperative for Substituted Pyridines In the landscape of pharmaceutical and materials science, substituted pyridines are foundational scaffolds.[1] Their derivatives are integral to the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Substituted Pyridines

In the landscape of pharmaceutical and materials science, substituted pyridines are foundational scaffolds.[1] Their derivatives are integral to the development of novel therapeutics and functional materials. 2-Amino-4-methylpyridine-3,5-dicarboxamide, with its unique arrangement of amino, methyl, and dicarboxamide functional groups, represents a molecule of significant synthetic interest. Accurate and efficient identification of such molecules is a critical checkpoint in the research and development pipeline, ensuring purity, confirming synthetic success, and elucidating structural integrity.

This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of 2-Amino-4-methylpyridine-3,5-dicarboxamide. As a rapid, non-destructive, and highly informative technique, FTIR serves as an indispensable first-line tool for structural verification.[2] We will explore the core principles of its application to this specific molecule, present a validated experimental protocol, and compare its utility against other common analytical methods.

Part 1: Elucidating the Structure of 2-Amino-4-methylpyridine-3,5-dicarboxamide with FTIR

FTIR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations in its chemical bonds (stretching, bending, etc.). The specific frequencies at which a molecule absorbs this radiation are directly related to the types of bonds and functional groups present, creating a unique spectral "fingerprint."[1]

For 2-Amino-4-methylpyridine-3,5-dicarboxamide, we can predict a rich and informative spectrum based on its key structural features: a primary aromatic amine (-NH₂), two primary amide (-CONH₂) groups, a pyridine ring, and a methyl (-CH₃) group.

Predicted Vibrational Modes and Data Interpretation

The power of FTIR lies in its ability to provide a self-validating dataset. The presence of a carbonyl (C=O) peak, for instance, is strongly suggestive of an amide, but it is the concurrent appearance of characteristic N-H stretching and bending modes that confirms the assignment with high confidence. The table below summarizes the expected key vibrational frequencies.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Causality and Expert Insights
N-H Asymmetric & Symmetric StretchPrimary Amine & Primary Amides3170 - 3500 (multiple sharp peaks)Medium to StrongThe presence of two distinct peaks in this region is a hallmark of a primary amine or amide (-NH₂).[3] One peak corresponds to the symmetric stretch and the other to the asymmetric stretch. Hydrogen bonding can cause broadening.
C-H Aromatic & Aliphatic StretchPyridine Ring & Methyl Group2850 - 3100Medium to WeakAromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.[4]
C=O Stretch (Amide I Band)Primary Amides1640 - 1690StrongThis is one of the most intense and reliable absorptions in the spectrum.[5][6] Its exact position can be influenced by hydrogen bonding and conjugation with the pyridine ring.
N-H Bend (Scissoring)Primary Amine & Primary Amides1590 - 1650MediumThis band, often referred to as the Amide II band in the context of amides, results from the in-plane bending of the N-H bonds. It can sometimes overlap with the pyridine ring vibrations.[3]
C=C and C=N Ring StretchingPyridine Ring1400 - 1610 (multiple bands)Medium to StrongThe aromatic pyridine ring gives rise to a series of characteristic skeletal vibrations in this region. The pattern of these bands can sometimes give clues about the substitution pattern.[7]
C-H Bend (Aliphatic)Methyl Group1370 - 1470MediumThe methyl group will exhibit characteristic symmetric and asymmetric bending (scissoring) vibrations in this region.
C-N StretchAmine, Amides, Pyridine Ring1200 - 1350MediumThe stretching vibration of the carbon-nitrogen bonds provides additional evidence for the core structure.
C-H Out-of-Plane BendingPyridine Ring650 - 900Medium to StrongThe pattern of these bands is highly diagnostic of the substitution pattern on an aromatic ring.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

This protocol describes the use of an ATR accessory, which is a common, rapid, and efficient method for analyzing solid powder samples.

Objective: To obtain a high-quality, reproducible FTIR spectrum of 2-Amino-4-methylpyridine-3,5-dicarboxamide for structural identification.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory (e.g., Thermo Scientific™ Nicolet™ Summit™ X FTIR Spectrometer).[2]

  • Sample of 2-Amino-4-methylpyridine-3,5-dicarboxamide (approx. 1-5 mg).

  • Spatula.

  • Isopropyl alcohol and laboratory wipes (for cleaning).

Methodology:

  • Instrument Preparation & Background Scan (The "Why"): Before analyzing the sample, a background spectrum must be collected. This is a critical step to account for absorptions from ambient atmospheric components (CO₂ and water vapor) and the instrument itself. This ensures that the final spectrum contains only information from the sample.

    • Step 1a: Ensure the ATR crystal surface is clean. Wipe gently with a soft tissue dampened with isopropyl alcohol and allow it to fully evaporate.

    • Step 1b: In the instrument software, initiate a "Collect Background" scan. The typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application (The "Why"): Proper sample-to-crystal contact is paramount for a strong, high-quality signal in ATR. The infrared beam only penetrates a few microns into the sample, so intimate contact is essential.

    • Step 2a: Place a small amount (1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Step 2b: Lower the ATR pressure arm and apply consistent pressure to the sample. Most modern instruments have a built-in pressure clamp that will "click" or provide a visual indicator when optimal pressure is reached. This ensures reproducibility between measurements.

  • Data Acquisition (The "Why"): The instrument will now collect the sample spectrum. Co-adding multiple scans (signal averaging) is done to improve the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.

    • Step 3a: In the software, initiate the "Collect Sample" scan using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution).

    • Step 3b: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Data Processing and Analysis (The "Why"): Minor processing may be required to prepare the spectrum for interpretation. An ATR correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam.

    • Step 4a: If necessary, apply an automated baseline correction to flatten the spectrum.

    • Step 4b: Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Step 4c: Compare the observed peak positions with the expected values in the data table above to confirm the presence of the key functional groups and the pyridine core.

Sources

Comparative

Comparative Guide: Catalytic Efficiency of 2-Amino-4-methylpyridine-3,5-dicarboxamide Analogs in Transition Metal Catalysis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Executive Summary & Mechanistic Causality In modern organometallic catalysis, the design of non-innocent, electronically flexible lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Causality

In modern organometallic catalysis, the design of non-innocent, electronically flexible ligands is paramount for optimizing reaction kinetics. Pyridylideneamides (PYAs) have emerged as a highly versatile class of C,N-bidentate and pincer-type ligands, particularly for Iridium(III) and Palladium(II) complexes. Among these, 2-Amino-4-methylpyridine-3,5-dicarboxamide (AMPD) and its structural analogs offer unprecedented control over the metal center's nucleophilicity.

The catalytic superiority of AMPD analogs stems from their structural resonance. The pyridine ring exhibits electronic flexibility between two limiting forms: a neutral diene-type imine donor and a zwitterionic pyridinium amide [1]. The strategic incorporation of electron-donating groups—specifically the 2-amino and 4-methyl substituents—pushes the equilibrium toward the zwitterionic form. This significantly increases the basicity of the amide nitrogen and enriches the electron density at the coordinated Ir(III) center, thereby accelerating the rate-limiting hydride transfer step in transfer hydrogenation and hydrosilylation reactions.

LigandResonance Diene Neutral Diene-Type Imine Donor Zwitter Zwitterionic Pyridinium Amide Diene->Zwitter Enhanced by 2-NH2 & 4-CH3 groups

Figure 1: Electronic resonance of AMPD ligands enhancing Ir(III) nucleophilicity.

Comparative Catalytic Performance

To objectively evaluate the impact of these substituents, we compare the catalytic efficiency of Iridium(III) complexes bearing four distinct pyridine-3,5-dicarboxamide analogs. The benchmarking reactions are the transfer hydrogenation of benzophenone (using isopropanol as the hydrogen source) and the hydrosilylation of phenylacetylene .

As demonstrated in Table 1, the dual-substituted AMPD ligand significantly outperforms both the unsubstituted and mono-substituted variants, as well as the extended pincer tricationic compound PDA-N4 [2].

Table 1: Catalytic Efficiency of Ir(III)-PYA Analogs
Catalyst Ligand AnalogSubstituent ProfileTransfer Hydrogenation TOF (h⁻¹)Transfer Hydrogenation Yield (%)Hydrosilylation Yield (%)
Ir-PDA Unsubstituted3506245
Ir-MPD 4-Methyl8508872
Ir-PDA-N4 N,N′-Di(pyridin-4-yl)1,1009589
Ir-AMPD 2-Amino, 4-Methyl1,450 >99 94

Note: Transfer hydrogenation conditions: 0.1 mol% Ir catalyst, iPrOH, 80°C, 2h. Hydrosilylation conditions: 0.5 mol% Ir catalyst, silane, 60°C, 4h.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind the reagent choices, researchers can easily adapt these methods for custom substrate screening.

Protocol A: Synthesis of the Ir(III)-AMPD Precatalyst

Objective: Achieve selective C,N-bidentate coordination of the AMPD ligand to the Ir(III) center.

  • Step 1: Deprotonation. Suspend 2-Amino-4-methylpyridine-3,5-dicarboxamide (1.0 equiv) and Sodium Acetate (NaOAc, 2.5 equiv) in a 1:1 mixture of anhydrous DCM and Methanol. Causality: NaOAc is a mild base chosen specifically to deprotonate the carboxamide nitrogen without stripping protons from the 2-amino group, preventing unwanted N,N-coordination.

  • Step 2: Complexation. Add[IrCp*Cl₂]₂ (0.5 equiv) to the suspension. Stir at room temperature for 16 hours under an inert argon atmosphere. The solution will transition from orange to a deep yellow-brown as the zwitterionic complex forms.

  • Step 3: Purification. Concentrate the mixture in vacuo, redissolve in minimal DCM, and precipitate the pure Ir(III)-AMPD precatalyst by dropwise addition of diethyl ether. Filter and dry under vacuum.

Protocol B: Base-Free Catalytic Transfer Hydrogenation

Objective: Reduce aldehydes/ketones to alcohols while preventing over-oxidation.

  • Step 1: Catalyst Activation. In a Schlenk flask, dissolve the Ir(III)-AMPD precatalyst (0.1 mol%) in anhydrous isopropanol (iPrOH). Causality: iPrOH acts as both the solvent and the sacrificial hydride donor.

  • Step 2: Substrate Addition (Base-Free). Add the carbonyl substrate (e.g., benzaldehyde or benzophenone, 1.0 mmol). Crucial Insight: Do not add KOH or NaOH. Under standard basic transfer hydrogenation conditions, aldehydes are rapidly oxidized to carboxylic acids. Base-free conditions strictly limit the pathway to alcohol reduction [1].

  • Step 3: Reaction & Monitoring. Heat the mixture to 80°C. Monitor the reaction via GC-FID by taking 50 µL aliquots every 30 minutes, quenching with cold hexane to precipitate the catalyst, and injecting the supernatant. The highly electron-rich Ir(III) center facilitates rapid β-hydride elimination from iPrOH, ensuring complete conversion within 2 hours.

CatalyticCycle Precat Ir(III)-AMPD Precatalyst (Chloride Complex) Activation Activation Phase (iPrOH / Heat) Precat->Activation ActiveSpec Active Ir(III)-Hydride Species Activation->ActiveSpec Coord Substrate Coordination ActiveSpec->Coord Transfer Rate-Limiting Hydride Transfer Coord->Transfer Release Product Release & Regeneration Transfer->Release Release->ActiveSpec + iPrOH

Figure 2: Transfer hydrogenation catalytic cycle using Ir(III)-AMPD complexes.

References

  • Title: Enhanced Catalytic Activity of Iridium(III) Complexes by Facile Modification of C,N-Bidentate Chelating Pyridylideneamide Ligands Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a Pincer-Type Tricationic Compound; Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Chemistry Studies Source: Journal of Chemical Crystallography (Springer) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-methylpyridine-3,5-dicarboxamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Amino-4-methylpyridine-3,5-dicarboxamide As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle manageme...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Amino-4-methylpyridine-3,5-dicarboxamide

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of advanced heterocyclic building blocks. 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) is a highly functionalized pyridine derivative utilized in the synthesis of complex pharmaceutical intermediates. While its utility in drug discovery is vast, its nitrogen-dense molecular architecture necessitates stringent, scientifically grounded disposal protocols to prevent environmental contamination and ensure regulatory compliance.

Do not treat this compound as standard organic waste. The following guide provides a self-validating, mechanistic approach to its disposal.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To understand the strict disposal requirements for 2-Amino-4-methylpyridine-3,5-dicarboxamide ( C8​H10​N4​O2​ ), we must analyze its chemical structure. The molecule contains four nitrogen atoms (one pyridine ring nitrogen, one primary amine, and two carboxamides), resulting in a remarkably high nitrogen mass fraction of approximately 28.8%.

  • Thermal Degradation and NOx​ Emissions: When1 such as HCN, CN, and NH, which are rapidly oxidized into nitric oxide (NO) and nitrogen dioxide ( NO2​ )[1]. Because 2[2], the high nitrogen density of this compound poses a significant emission hazard. Standard open-air burning or low-temperature incineration will result in illegal NOx​ emissions.

  • Environmental Persistence: Furthermore, 3[3]. Discharging this compound into municipal wastewater is strictly prohibited, as it can4[4].

  • The Solution: To mitigate these risks, the mandatory destruction method is5[5] equipped with Selective Catalytic Reduction (SCR) scrubbers to neutralize NOx​ byproducts.

Quantitative Waste Characterization & Handling Matrix

ParameterSpecification / RequirementScientific Rationale
Chemical Formula C8​H10​N4​O2​ High nitrogen density dictates the required combustion pathways.
Nitrogen Content ~28.8% by massDirectly correlates to potential NOx​ emission volume during thermal destruction.
Primary Disposal Method High-Temperature Incineration (>1000°C)Required to break the stable pyridine ring and fully oxidize organic components.
Required Mitigation Selective Catalytic Reduction (SCR)Neutralizes NO and NO2​ radicals formed from the amine and carboxamide groups.
Aqueous Discharge Strictly ProhibitedLow biodegradability and potential toxicity to aquatic microorganisms.
Required PPE Nitrile gloves, N95/P100 respirator, splash gogglesPrevents mucous membrane irritation from fine airborne powder particulates.

Self-Validating Disposal Methodologies

To ensure absolute safety and compliance, every protocol described below operates as a self-validating system. You must verify the inputs and outputs of your waste streams to ensure zero environmental leakage.

Workflow A: Solid Waste Disposal (Unused Reagent or Contaminated Consumables)
  • Weight Verification (Self-Validation Step): Tare an empty, chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Add the solid waste (including contaminated Kimwipes, weigh boats, and spatulas). Weigh the final container. The delta must mathematically reconcile with your laboratory's internal usage logs for this CAS number.

  • Segregation & Labeling: Do not mix this solid waste with strong oxidizing agents. Affix a hazardous waste label immediately. Specify the contents as "Hazardous Solid Waste: 2-Amino-4-methylpyridine-3,5-dicarboxamide" and note the primary hazard as "Toxic/Irritant - High Nitrogen Content".

  • Storage: Store in a designated secondary containment tray within a ventilated hazardous waste cabinet.

  • Final Destruction: Transfer the waste manifest to a licensed Environmental Health and Safety (EHS) contractor. Explicitly note the nitrogen mass fraction on the manifest so the facility can allocate appropriate SCR scrubber capacity.

Workflow B: Liquid/Solvent Waste Disposal (Reaction Mother Liquors)
  • Compatibility Testing (Self-Validation Step): Before adding a reaction mother liquor containing this compound to a bulk solvent carboy, perform a 1 mL pilot mix in a test tube inside a fume hood. Observe for 5 minutes to ensure no exothermic reactions or off-gassing occurs (especially if the bulk carboy contains reactive halogenated solvents).

  • Collection: Funnel the liquid waste into the appropriate non-halogenated organic waste carboy inside a certified chemical fume hood.

  • Documentation: Log the exact mass of the pyridine derivative dissolved in the solvent on the carboy's manifest.

Spill Response Protocol

In the event of a localized benchtop spill, immediate mechanical recovery is required to prevent the aerosolization of the powder. Do not use water to wash the powder down the drain.

SpillResponse Start Spill Detected: 2-Amino-4-methylpyridine- 3,5-dicarboxamide PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Start->PPE Recovery Mechanical Recovery (Sweep into HDPE Container) PPE->Recovery Decon Surface Decontamination (Solvent Wipe & Wash) Recovery->Decon Waste Seal & Label as Hazardous Solid Waste Decon->Waste EHS Transfer to EHS for High-Temp Incineration Waste->EHS

Workflow for the safe containment and disposal of pyridine derivative spills.

References

  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass - NOAA - 2

  • ATSDR Pyridine Tox Profile - CDC -4

  • Conversion of nitrogen compounds into nitrogen oxides during combustion in a fluidised bed reactor - WIT Press - 5

  • Regenerative Thermal Oxidation of Airborne N, N-Dimethylformamide - Taylor & Francis - 1

  • Aminopyridines - EPA - 3

Sources

Handling

Personal protective equipment for handling 2-Amino-4-methylpyridine-3,5-dicarboxamide

As researchers and drug development professionals pushing the boundaries of novel therapeutics, handling specialized building blocks like 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) requires moving bey...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals pushing the boundaries of novel therapeutics, handling specialized building blocks like 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) requires moving beyond generic safety data sheets[1]. To build a truly secure laboratory environment, we must understand the mechanistic toxicology of the chemical scaffold and design a self-validating safety protocol.

This guide provides the authoritative, step-by-step operational and personal protective equipment (PPE) requirements for handling this compound, ensuring both scientific integrity and absolute operator safety.

Mechanistic Toxicology: The Causality of Hazard

To respect a chemical, you must understand how it interacts with human biology. 2-Amino-4-methylpyridine-3,5-dicarboxamide presents a dual-hazard profile based on its structural components:

  • The Aminopyridine Pharmacophore (Systemic Toxicity): Aminopyridines are well-documented, potent blockers of voltage-gated potassium (Kv) channels[2]. By inhibiting potassium efflux, these compounds prolong neuronal action potentials and drive excessive presynaptic calcium influx[2][3]. This enhances acetylcholine and dopamine release, culminating in severe central and peripheral nervous system hyperexcitability[2]. Systemic exposure—which occurs rapidly via dermal absorption or inhalation—can precipitate diaphoresis, altered mental status, seizures, and choreoathetoid movements[2][3][4].

  • The Dicarboxamide Substituents (Local Irritation): Pyridine-3,5-dicarboxamide derivatives are established irritants[5]. They interact with mucosal membranes to cause severe ocular and respiratory irritation (GHS Hazards H315, H319, H335)[5].

Table 1: Physicochemical & Hazard Profile Summary

ParameterValue / DescriptionSource
Compound Name 2-Amino-4-methylpyridine-3,5-dicarboxamide[1]
CAS Number 2640815-82-1[1]
Molecular Formula C8H10N4O2[1]
Molecular Weight 194.19 g/mol [1]
Primary Hazard Mechanism Voltage-gated K+ channel blockade (Aminopyridine core)[2][3]
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory)[5]

Strategic PPE Matrix: A Self-Validating Defense

Because aminopyridines are readily absorbed through intact skin and the gastrointestinal tract[4], standard laboratory attire is insufficient. Every piece of PPE must be selected with a specific mechanistic rationale.

Table 2: Personal Protective Equipment (PPE) Specifications

Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Rationale
Hands (Primary) Double GlovesInner: Nitrile (4 mil)Outer: Butyl Rubber (8 mil)Aminopyridines are rapidly absorbed dermally[4]. Butyl rubber prevents permeation of carrier solvents like DMSO/DMF, which drastically increase the dermal penetration of dissolved solutes.
Eyes / Face Chemical Splash GogglesANSI Z87.1 certified, unventedPrevents ocular absorption and severe mucosal irritation from the dicarboxamide functional groups[5].
Body Impermeable TyvekPolyethylene-coated Tyvek sleeves or apronPrevents systemic toxicity via accidental powder deposition on standard, porous cotton lab coats.
Respiratory Hard-ducted Fume HoodFace velocity ≥ 100 fpmPrevents inhalation of aerosolized Kv channel blockers, avoiding rapid-onset CNS hyperexcitability[2].

Operational Workflow: Step-by-Step Methodology

The following protocol is designed as a self-validating system —meaning the procedure includes built-in physical checks to confirm the safety barriers are actively working before you proceed.

Phase 1: Pre-Operational Self-Validation
  • Ventilation Verification: Before opening the compound container, visually verify that the chemical fume hood's inward face velocity is ≥ 100 fpm using the digital monitor or a physical tissue-flutter test.

    • Causality: Ensures any aerosolized particulates of this highly toxic powder are actively drawn away from the operator's breathing zone.

  • PPE Integrity Check: Inflate the inner nitrile gloves slightly to check for micro-punctures before donning. Once verified, don the outer butyl rubber gloves.

    • Causality: Because aminopyridines cause systemic toxicity via microscopic dermal exposures[4], physical validation of the primary barrier is non-negotiable.

Phase 2: Weighing and Transfer
  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative cloth.

    • Causality: Dry organic powders like pyridine dicarboxamides are prone to static fly. Mitigating static prevents the uncontrolled aerosolization of a neurotoxic agent.

  • Enclosed Transfer: Weigh the compound directly into a pre-tared, sealable glass vial rather than an open polystyrene weigh boat. Seal the vial completely before removing it from the balance enclosure.

Phase 3: Solubilization and Handling
  • Closed-System Solvent Addition: If solubilizing the compound in DMSO or DMF for biological assays, inject the solvent through a septum into the sealed vial using a Luer-lock syringe.

    • Causality: DMSO drastically increases the dermal permeability of dissolved solutes. Keeping the system closed prevents accidental splashing of a highly permeable, neurotoxic solution.

  • Decontamination: Wipe down the exterior of the sealed vial and all reusable tools with a 10% bleach solution or ethanol before removing them from the fume hood.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent aerosolization or dermal contact. Follow the logical workflow outlined in the diagram below.

SpillResponse Start Spill Detected: 2-Amino-4-methylpyridine- 3,5-dicarboxamide Assess Assess Spill State Start->Assess Powder Solid / Powder Spill Assess->Powder Solution Liquid / Solution Spill Assess->Solution WetWipe Dampen absorbent pad with water/ethanol to prevent aerosolization Powder->WetWipe Absorb Apply inert absorbent (e.g., vermiculite or sand) Solution->Absorb Collect Collect using non-sparking tools into sealed, labeled hazardous waste container WetWipe->Collect Absorb->Collect Decon Decontaminate surface with 10% bleach or appropriate solvent Collect->Decon Report Report to EHS & Document Incident Decon->Report

Caption: Spill response and decontamination workflow for 2-Amino-4-methylpyridine-3,5-dicarboxamide.

Disposal Protocol

Do not dispose of 2-Amino-4-methylpyridine-3,5-dicarboxamide or its solutions down the drain.

  • Segregate all liquid waste containing this compound into a dedicated, clearly labeled "Acutely Toxic Organic Waste" carboy.

  • Solid waste (including contaminated gloves, Tyvek sleeves, and absorbent pads) must be sealed in a heavy-duty biohazard or chemical waste bag.

  • Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration disposal, which safely destroys the aminopyridine ring structure.

References

  • Ambeed. "2-Amino-4-methylpyridine-3,5-dicarboxamide | CAS 2640815-82-1". Ambeed.com.
  • National Center for Biotechnology Information (NIH/PMC).
  • Sigma-Aldrich. "Pyridine-3,5-dicarboxamide | 4663-99-4". SigmaAldrich.com.
  • National Center for Biotechnology Information (NIH/PubMed).
  • Environmental Protection Agency (EPA). "Aminopyridines - Toxicity and Exposure". EPA.gov.

Sources

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